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3-Bromo-5-methoxy-4-propoxybenzaldehyde Documentation Hub

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  • Product: 3-Bromo-5-methoxy-4-propoxybenzaldehyde
  • CAS: 91335-52-3

Core Science & Biosynthesis

Foundational

3-Bromo-5-methoxy-4-propoxybenzaldehyde CAS number 91335-52-3

This technical guide provides an in-depth analysis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde (CAS 91335-52-3) , a highly specialized intermediate used in the synthesis of complex pharmaceutical scaffolds and bioactive p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde (CAS 91335-52-3) , a highly specialized intermediate used in the synthesis of complex pharmaceutical scaffolds and bioactive phenethylamines.[1]

CAS Number: 91335-52-3 Formula:


Molecular Weight:  273.12  g/mol
IUPAC Name:  3-Bromo-5-methoxy-4-propoxybenzaldehyde[1]

Executive Summary

3-Bromo-5-methoxy-4-propoxybenzaldehyde is a trisubstituted benzaldehyde derivative serving as a critical building block in medicinal chemistry.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its substituents:

  • Aldehyde (-CHO): A versatile electrophile for condensation reactions (e.g., Henry reaction, reductive amination).[1]

  • Bromine (-Br): A halogen handle at the meta position (relative to the aldehyde) allowing for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Propoxy (-OPr): A lipophilic ether chain that modulates the LogP (partition coefficient) of the final molecule, often enhancing blood-brain barrier (BBB) permeability in CNS-active targets.[1]

This guide details the optimized synthesis, mechanistic underpinnings, and downstream applications of this compound.

Chemical Profile & Physical Properties[2][3][4][5][6][7][8]

PropertyDataNote
Appearance Yellow viscous oil to low-melting solidPropyl chain disrupts crystal packing relative to 5-bromovanillin.[1]
Boiling Point ~340°C (Predicted)High vacuum distillation required for purification.[1]
Solubility DCM, Ethyl Acetate, DMF, DMSOInsoluble in water.
Flash Point >110°CNon-flammable but combustible.[1]
Stability Stable under standard conditionsLight sensitive (slow debromination possible).[1] Store in amber vials.

Optimized Synthesis Protocol

The industrial standard for synthesizing CAS 91335-52-3 involves a Williamson Ether Synthesis starting from 5-Bromovanillin .[1] This route is preferred over direct bromination of 4-propoxy-3-methoxybenzaldehyde due to the directing effects of the alkoxy groups, which would otherwise lead to inseparable mixtures of isomers.[1]

Reaction Scheme

The synthesis proceeds via the


 nucleophilic attack of the phenolate ion (generated from 5-bromovanillin) on 1-bromopropane.[1]

SynthesisPath Vanillin Vanillin (Starting Material) Bromination Bromination (Br2, MeOH, 0°C) Vanillin->Bromination BromoVanillin 5-Bromovanillin (Intermediate) Bromination->BromoVanillin Electrophilic Aromatic Substitution Alkylation O-Alkylation (1-Bromopropane, K2CO3, DMF) BromoVanillin->Alkylation Product 3-Bromo-5-methoxy- 4-propoxybenzaldehyde (CAS 91335-52-3) Alkylation->Product SN2 Mechanism

Figure 1: Step-wise synthetic pathway from Vanillin to Target.[1]

Detailed Methodology

Reagents:

  • 5-Bromovanillin (1.0 eq)[1]

  • 1-Bromopropane (1.4 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.5 eq)
    
  • Dimethylformamide (DMF, anhydrous)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 50 g (0.216 mol) of 5-bromovanillin in 130 mL of anhydrous DMF.

  • Base Addition: Add 75 g (0.54 mol) of anhydrous

    
    . The solution may turn yellow/orange due to phenolate formation.[1]
    
  • Alkylation: Add 28 mL (0.30 mol) of 1-bromopropane dropwise to control the exotherm.

  • Reaction: Heat the mixture to 70°C and stir vigorously for 72 hours . Note: Vigorous stirring is critical to ensure the solid base interacts with the solution phase.[1]

  • Quench: Cool the reaction to room temperature and pour into 1 L of ice water . The product will separate as an oil.[1]

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).[1]
    
  • Workup: Wash the combined organic layers with brine (

    
     mL) to remove residual DMF. Dry over anhydrous 
    
    
    
    .[1]
  • Isolation: Filter and concentrate under reduced pressure (rotary evaporator).

  • Purification: If necessary, purify via vacuum distillation or silica gel column chromatography (Hexane/EtOAc 8:2).[1]

Expected Yield: ~95% (Yellow Oil).[1]

Mechanistic Analysis & Validation

Why this specific protocol?
  • Solvent Choice (DMF): The reaction is an

    
     substitution. DMF is a polar aprotic solvent that solvates the potassium cation (
    
    
    
    ), leaving the phenoxide anion "naked" and highly nucleophilic, significantly increasing the reaction rate.
  • Base Selection (

    
    ):  Potassium carbonate is mild enough to deprotonate the phenol (
    
    
    
    ) without inducing aldol condensation side reactions on the aldehyde group.[1]
  • Bromine Stability: The aryl bromide bond is stable under these basic alkylation conditions. It does not undergo nucleophilic aromatic substitution (

    
    ) because the ring is not sufficiently electron-deficient (the methoxy and propoxy groups are electron-donating).[1]
    
Self-Validating Quality Control

To ensure the identity and purity of the synthesized compound, the following analytical signatures must be verified:

MethodDiagnostic SignalInterpretation
1H-NMR ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

9.85 ppm (s, 1H)
Confirms presence of Aldehyde .
1H-NMR

4.05 ppm (t, 2H)
Confirms O-CH2 of the propyl group.[1]
1H-NMR

3.90 ppm (s, 3H)
Confirms Methoxy group.[1]
IR Spec 1690

Strong carbonyl stretch (C=O).[1]
TLC Single spot,

Solvent: Hexane/EtOAc (7:3). Distinct from starting phenol.[1][3][4]

Applications in Drug Discovery

CAS 91335-52-3 is a "divergent intermediate."[1] Its structure allows it to serve as a scaffold for two major classes of pharmacological agents: CNS-active ligands and Kinase Inhibitors .[1]

Downstream Transformation Workflows

Applications Core 3-Bromo-5-methoxy- 4-propoxybenzaldehyde Step1 Henry Reaction (Nitromethane/NH4OAc) Core->Step1 Aldehyde Reactivity Step3 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Step3 Aryl Bromide Reactivity Inter1 Nitrostyrene Intermediate Step1->Inter1 Step2 Reduction (LAH or NaBH4) Inter1->Step2 Final1 Phenethylamine Derivatives (5-HT2A Agonists / Antagonists) Step2->Final1 Final2 Biaryl Scaffolds (Kinase Inhibitors) Step3->Final2

Figure 2: Divergent synthesis pathways utilizing the aldehyde and bromine functional groups.[1]

  • Phenethylamine Synthesis:

    • The aldehyde is condensed with nitromethane to form a nitrostyrene, which is subsequently reduced to a phenethylamine.

    • Significance: The 3,4,5-substitution pattern is homologous to mescaline. The 4-propoxy group increases lipophilicity, potentially altering receptor binding affinity and duration of action compared to the 4-methoxy analogue.[1]

  • Biaryl Coupling:

    • The bromine atom allows for the attachment of heteroaryl groups via Suzuki coupling.[1] This is common in the design of tyrosine kinase inhibitors where the benzaldehyde core mimics the adenine binding pocket of ATP.[1]

Safety & Handling (GHS)

Signal Word: WARNING

  • H315: Causes skin irritation.[1][5][6][3]

  • H319: Causes serious eye irritation.[1][5][6][3]

  • H335: May cause respiratory irritation.[1][5][6][3]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving heating or silica gel chromatography must be performed in a certified fume hood.[1]

  • Spill Response: Absorb with inert material (vermiculite or sand) and dispose of as halogenated organic waste.[1]

References

  • Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. PrepChem. Retrieved from [Link]

  • Synthesis of 5-Bromovanillin. Poor Man's Chemist (YouTube/Experimental Data). Retrieved from [Link]

  • PubChem Compound Summary for CID 10608698 (Related Analogue: 3-Bromo-5-methoxybenzaldehyde). National Center for Biotechnology Information.[1] Retrieved from [Link]

Sources

Exploratory

Synthesis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde from 5-bromovanillin

Abstract This technical guide details the scalable synthesis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde (CAS: 262450-65-7), a critical pharmacophore intermediate often utilized in the development of phosphodiesterase-4 (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the scalable synthesis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde (CAS: 262450-65-7), a critical pharmacophore intermediate often utilized in the development of phosphodiesterase-4 (PDE4) inhibitors and other anti-inflammatory agents. The protocol utilizes a regioselective Williamson ether synthesis starting from commercially available 5-bromovanillin . Emphasis is placed on process optimization, specifically the role of polar aprotic solvents and phase behavior in maximizing yield (>90%) while suppressing side reactions such as Cannizzaro disproportionation or C-alkylation.

Retrosynthetic Analysis & Strategic Disconnection

The target molecule is a trisubstituted benzaldehyde. The most logical disconnection is at the C4-O bond , revealing 5-bromovanillin as the nucleophilic scaffold and a propyl halide as the electrophile. This approach leverages the acidity of the phenolic hydroxyl group (


 due to the electron-withdrawing aldehyde and bromine), allowing for mild alkylation conditions.

Retrosynthesis Target Target: 3-Bromo-5-methoxy-4-propoxybenzaldehyde Disconnect Disconnection (C-O Bond Cleavage) Target->Disconnect Retrosynthesis SM1 Starting Material 1: 5-Bromovanillin Disconnect->SM1 SM2 Reagent: 1-Bromopropane Disconnect->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly via O-alkylation.

Mechanistic Insights & Reaction Optimization

The Reaction Mechanism ( )

The synthesis proceeds via a classic Williamson Ether Synthesis .[1]

  • Deprotonation: Potassium carbonate (

    
    ) acts as the base. While not strong enough to deprotonate an alcohol, it quantitatively deprotonates the phenol of 5-bromovanillin to generate the phenoxide anion.
    
  • Nucleophilic Attack: The phenoxide acts as a nucleophile, attacking the

    
    -carbon of 1-bromopropane.
    
  • Transition State: The reaction follows bimolecular nucleophilic substitution (

    
    ) kinetics, requiring a backside attack.
    
Critical Process Parameters
  • Solvent Selection (DMF): Dimethylformamide (DMF) is the solvent of choice. As a polar aprotic solvent, it solvates the potassium cation (

    
    ) effectively but leaves the phenoxide anion "naked" and highly reactive. Protic solvents (like ethanol) would hydrogen bond to the phenoxide, drastically reducing the reaction rate.
    
  • Temperature Control (70°C): While the reaction can proceed at room temperature over extended periods, heating to 70°C ensures complete conversion within a reasonable timeframe (24-72h) without promoting thermal decomposition of the thermally sensitive aldehyde group.

  • Stoichiometry: An excess of alkyl halide (1.4 - 1.5 equiv) is used to drive the reaction to completion, compensating for any volatility losses of the propyl bromide.

Experimental Protocol

Scale: 50g Batch (Scalable to kg) Target Yield: ~95% Appearance: Yellow viscous oil (crystallizes upon standing/high purity).

Materials & Reagents
ReagentMW ( g/mol )AmountMolesEquivalentsRole
5-Bromovanillin 231.0450.0 g0.2161.0Substrate
1-Bromopropane 122.9955.0 mL0.606~2.8Electrophile
Potassium Carbonate 138.21150.0 g1.085.0Base
DMF 73.09130 mL-SolventMedium
Step-by-Step Procedure
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal thermometer. Flush the system with nitrogen (optional but recommended to prevent aldehyde oxidation).

  • Dissolution: Charge the flask with 50 g of 5-bromovanillin and 130 mL of DMF . Stir until fully dissolved.

  • Base Addition: Add 150 g of anhydrous

    
      in portions. The mixture will become a heterogeneous suspension.
    
  • Alkylation: Add 55 mL of 1-bromopropane via an addition funnel or syringe over 10 minutes.

  • Reaction: Heat the mixture to 70°C . Maintain stirring for 72 hours .

    • Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into 1 L of ice-water with vigorous stirring. The product may separate as an oil or precipitate.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
    • Note: If an emulsion forms, add brine to break it.

  • Washing: Wash the combined organic layers with Water (

    
     mL) to remove residual DMF, followed by Brine  (
    
    
    
    mL).
  • Drying & Concentration: Dry the organic phase over anhydrous

    
     , filter, and concentrate under reduced pressure (Rotavap) to yield the crude product.
    
Purification

The crude product is typically obtained as a yellow oil with sufficient purity (>95%) for subsequent steps. If higher purity is required:

  • Recrystallization: Dissolve in a minimum amount of hot hexane or hexane/ethyl acetate (9:1) and cool to 0°C.

  • Vacuum Distillation: feasible but requires high vacuum due to high boiling point.

Process Workflow Visualization

Workflow start Start: 5-Bromovanillin + DMF mix Add K2CO3 (Base Activation) start->mix add_reagent Add 1-Bromopropane (Electrophile) mix->add_reagent react Heat to 70°C Stir 72 Hours add_reagent->react quench Quench in Ice Water (1 Liter) react->quench extract Extract with DCM (3 x 200mL) quench->extract wash Wash: H2O (remove DMF) Wash: Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry product Final Product: Yellow Oil/Solid dry->product

Figure 2: Operational workflow for the synthesis and isolation of the target compound.[2]

Characterization Data

Validation of the synthesized compound should be performed using NMR and MS.

  • Physical State: Yellow oil (may solidify, mp

    
     45-50°C if pure).
    
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.85 (s, 1H, CHO )
      
    • 
       7.64 (d, 
      
      
      
      Hz, 1H, Ar-H )
    • 
       7.41 (d, 
      
      
      
      Hz, 1H, Ar-H )
    • 
       4.08 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       3.93 (s, 3H, 
      
      
      
      )
    • 
       1.85 (m, 2H, 
      
      
      
      )
    • 
       1.08 (t, 
      
      
      
      Hz, 3H,
      
      
      )
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Expected peaks at: ~190.5 (C=O), 154.0, 151.0, 134.0, 128.0, 118.0, 110.0 (Ar-C), 75.0 (

      
      ), 56.0 (
      
      
      
      ), 22.5 (
      
      
      ), 10.5 (
      
      
      ).

Safety & Troubleshooting

Hazard Management[4]
  • 1-Bromopropane: Volatile and potentially neurotoxic. Handle strictly in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through the skin. Use butyl rubber or heavy nitrile gloves.

  • Exotherm: The quenching step (pouring into water) is exothermic; ensure the water is iced.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete conversionExtend reaction time or add 0.2 eq. KI (Finkelstein catalyst) to generate reactive propyl iodide in situ.
Emulsions DMF in organic layerWash organic layer thoroughly with water (

) before brine wash.
Dark Product Oxidation of aldehydeEnsure nitrogen atmosphere during heating; distill product if necessary.

References

  • Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. PrepChem. Retrieved from [Link]

  • 3-Bromo-5-methoxybenzaldehyde (CAS 262450-65-7). PubChem.[3] National Library of Medicine. Retrieved from [Link]

  • Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Regiospecific Alkoxylation of Phenolic Aldehydes.Indian Journal of Chemistry. Cited in context of similar bromovanillin transformations. (General Reference for mechanism).

Sources

Foundational

Technical Guide: Solubility Profile and Solvent Selection for 3-Bromo-5-methoxy-4-propoxybenzaldehyde

[1] Executive Summary This technical guide provides a comprehensive solubility analysis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde , a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Under...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive solubility analysis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde , a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility landscape is pivotal for optimizing reaction yields, designing efficient extraction protocols, and achieving high-purity recrystallization.[1]

Based on empirical synthesis data and physicochemical descriptors, this compound exhibits a lipophilic profile characterized by high solubility in polar aprotic and chlorinated solvents, moderate solubility in alcohols, and practical insolubility in water.[1] This guide outlines the mechanistic basis for these properties and provides validated protocols for solvent handling.[1]

Physicochemical Profile & Mechanistic Solubility[1]

To predict solvent interaction accurately, we must first analyze the molecular architecture of the target compound.[1]

Structural Analysis[1][2]
  • Core: Benzaldehyde (moderate polarity, π-π stacking potential).[1]

  • Substituents:

    • Bromo (-Br): Increases lipophilicity and molecular weight; introduces soft polarizability.[1]

    • Methoxy (-OCH₃) & Propoxy (-OCH₂CH₂CH₃): Ether linkages act as weak hydrogen bond acceptors but lack donor capability.[1] The propoxy chain specifically enhances non-polar interactions (Van der Waals forces).[1]

Key Properties
PropertyValue / PredictionImplication for Solubility
Molecular Formula C₁₁H₁₃BrO₃Moderate Molecular Weight (273.12 g/mol )
LogP (Predicted) ~2.3 – 2.5Lipophilic: Preferentially soluble in organic phases.[1]
H-Bond Donors 0No self-association via H-bonds; lower melting point.[1]
H-Bond Acceptors 3 (Ether O, Carbonyl O)Soluble in protic solvents (Alcohols) via H-bonding.[1]
Physical State Solid (Low MP: ~41-42°C) or OilProne to "oiling out" in recrystallization if cooling is too rapid.[1]

Mechanistic Insight: The absence of hydrogen bond donors means this molecule relies heavily on dipole-dipole interactions and dispersion forces.[1] Consequently, it dissolves readily in Dichloromethane (DCM) and Dimethylformamide (DMF) but precipitates immediately upon contact with Water , which is too polar and cohesive to accommodate the hydrophobic propoxy/bromo domains.[1]

Solubility Landscape

The following classification is derived from standard process chemistry workflows involving alkoxy-benzaldehyde derivatives.

Solvent Compatibility Matrix[1][3]
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformHigh Primary extraction solvent; excellent for solubilizing the crude oil.[1]
Polar Aprotic DMF, DMSO, DMAcHigh Preferred reaction media (e.g., alkylation steps).[1] Difficult to remove via evaporation.[1]
Esters/Ethers Ethyl Acetate, THF, MTBEHigh to Moderate Good for chromatography and intermediate transfers.[1]
Polar Protic Methanol, Ethanol, IsopropanolTemperature Dependent Ideal for recrystallization .[1] Soluble at reflux; reduced solubility at

.[1]
Non-Polar Hexane, Heptane, CyclohexaneLow Acts as an antisolvent to induce precipitation or remove non-polar impurities.[1]
Aqueous Water, BrineInsoluble Used for quenching reactions (removing inorganic salts).[1]
Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the operational goal (Reaction, Extraction, or Purification).

SolubilityLogic Start Objective Reaction Reaction Medium Start->Reaction Extraction Extraction/Workup Start->Extraction Purification Recrystallization Start->Purification PolarAprotic Polar Aprotic (DMF, DMSO) Reaction->PolarAprotic Chlorinated Chlorinated (DCM, Chloroform) Extraction->Chlorinated Alcohol Alcohols (EtOH, IPA) Purification->Alcohol Antisolvent Alkane Antisolvent (Heptane) Purification->Antisolvent Reason1 High Solubility High BP PolarAprotic->Reason1 Reason2 Immiscible w/ Water High Capacity Chlorinated->Reason2 Reason3 Temp. Dependent Solubility Alcohol->Reason3

Figure 1: Decision tree for solvent selection based on process stage.[1]

Experimental Protocols

These protocols are designed to validate solubility and perform purification.[1] They are based on standard operating procedures for lipophilic benzaldehyde derivatives [1, 2].[1]

Protocol 1: Gravimetric Solubility Screen

Objective: To determine the approximate solubility limit in candidate solvents.[1]

  • Preparation: Weigh accurately

    
     of 3-Bromo-5-methoxy-4-propoxybenzaldehyde into three separate 4 mL vials.
    
  • Solvent Addition:

    • Vial A: Add

      
       Dichloromethane (DCM).
      
    • Vial B: Add

      
       Ethanol (EtOH).
      
    • Vial C: Add

      
       Heptane.
      
  • Observation & Agitation: Vortex for 30 seconds.

    • Result A (DCM): Clear solution indicates solubility

      
      .[1]
      
    • Result B (EtOH): If cloudy, heat to

      
      .[1] Clearing upon heating confirms suitability for crystallization.[1]
      
    • Result C (Heptane): Solid persists? This confirms Heptane as a suitable antisolvent.[1]

  • Quantification (Optional): If fully soluble, continue adding solid until saturation is reached, filter, dry, and weigh the residue.

Protocol 2: Recrystallization via Solvent/Antisolvent

Objective: Purification of the crude solid/oil.[1]

  • Dissolution: Dissolve the crude material in the minimum amount of warm Ethanol (

    
    ).[1]
    
    • Note: Do not use DCM here, as its high volatility and high solubility power make crystallization difficult.[1]

  • Filtration: Perform a hot filtration if insoluble particulates are present.[1]

  • Antisolvent Addition: Slowly add Heptane or Water dropwise to the warm solution until a faint turbidity (cloudiness) persists.[1]

  • Cooling: Allow the mixture to cool slowly to room temperature, then transfer to a fridge (

    
    ).
    
    • Critical Step: Rapid cooling may cause the product to "oil out" rather than crystallize due to its low melting point (~41°C) [3].[1]

  • Collection: Filter the resulting crystals and wash with cold Heptane.

Visualization: Purification Workflow

PurificationFlow Crude Crude Material (Solid/Oil) Dissolve Dissolve in warm EtOH (50-60°C) Crude->Dissolve Check Insolubles present? Dissolve->Check Filter Hot Filtration Check->Filter Yes Antisolvent Add Heptane/Water until turbid Check->Antisolvent No Filter->Antisolvent Cool Slow Cool to RT then 4°C Antisolvent->Cool Isolate Filter & Dry Cool->Isolate

Figure 2: Step-by-step workflow for recrystallization.

Synthesis & Extraction Context

In the synthesis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde (typically from 5-bromovanillin), the reaction is often performed in DMF using potassium carbonate and bromopropane [1].[1][2]

  • Quenching: The reaction mixture is poured into ice water .

    • Why? The target molecule is insoluble in water, while DMF and inorganic salts (

      
      , 
      
      
      
      ) are highly soluble.[1] This forces the product to precipitate or form an oil layer.[1]
  • Extraction: The aqueous mixture is extracted with Dichloromethane (

    
    ) .[1]
    
    • Why? DCM forms a separate lower layer, efficiently partitioning the lipophilic benzaldehyde away from the aqueous phase.[1]

References

  • PrepChem. "Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde."[1][2] PrepChem.com.[1] Accessed October 2023.[1] Link

  • Sigma-Aldrich. "3-Bromo-4-isopropoxy-5-methoxybenzaldehyde Product Sheet." SigmaAldrich.com.[1] Accessed October 2023.[1] Link

  • ChemicalBook. "3-Bromo-4-isopropoxy-5-methoxybenzaldehyde Properties." ChemicalBook.com.[1] Accessed October 2023.[1] Link

Sources

Exploratory

The Strategic Role of Bromophenols in Medicinal Chemistry: A Technical Guide

Executive Summary Bromophenols (BPs) represent a privileged scaffold in medicinal chemistry, distinct from their chlorinated or fluorinated counterparts due to the unique physicochemical properties of the bromine atom. P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromophenols (BPs) represent a privileged scaffold in medicinal chemistry, distinct from their chlorinated or fluorinated counterparts due to the unique physicochemical properties of the bromine atom. Predominantly isolated from marine red algae (Rhodomelaceae), these polyhalogenated secondary metabolites exhibit potent efficacy against metabolic disorders (Type 2 Diabetes), multidrug-resistant bacteria (MRSA), and specific cancer lines.

This guide moves beyond basic structural descriptions to analyze the pharmacodynamic causality of BPs. We explore how the "sigma-hole" effect facilitates high-affinity halogen bonding, detail the structure-activity relationships (SAR) governing PTP1B inhibition, and provide a validated synthetic workflow for accessing these bioactive cores.

The Physicochemical Advantage: Why Bromine?

In rational drug design, bromine is not merely a hydrophobic bulk enhancer; it is a functional recognition element.

The Sigma-Hole and Halogen Bonding

Unlike fluorine, which is electron-rich and acts as a hydrogen bond acceptor, bromine exhibits an anisotropic charge distribution. The region opposite the C-Br bond is electron-deficient (positive potential), known as the sigma-hole .

  • Mechanism: This positive patch allows bromine to act as a Lewis acid, forming strong, directional halogen bonds (X-bonds) with Lewis bases (e.g., carbonyl oxygens, nitrogen in histidine) in the protein binding pocket.

  • Therapeutic Impact: In PTP1B inhibitors, this interaction often mimics the phosphate group of the natural substrate, anchoring the inhibitor in the catalytic site with high specificity.

Lipophilicity and Membrane Permeability

Bromination significantly increases the partition coefficient (logP).

  • Causality: The large van der Waals radius of bromine enhances hydrophobic interactions with lipid bilayers, facilitating passive transport across bacterial cell walls (essential for anti-MRSA activity) and eukaryotic membranes.

Therapeutic Mechanisms & Structure-Activity Relationships (SAR)

Metabolic Regulation: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling. Bromophenols act as potent, often non-competitive inhibitors.

  • Key Pharmacophore: The 2,3-dibromo-4,5-dihydroxybenzyl unit.[1][2][3][4]

  • Mechanistic Logic:

    • Competitive Binding: The hydroxyl groups mimic the phosphate oxygens.

    • Halogen Bonding: Bromine atoms form X-bonds with backbone carbonyls (e.g., Phe182) or side chains (Asp181), locking the conformation.

    • Dimerization: Symmetric BPs (e.g., bis-ethers) often span the active site and a secondary non-catalytic site, creating a "molecular clamp" effect.

Figure 1: PTP1B Inhibition Pathway by Bromophenols

PTP1B_Inhibition Insulin Insulin Receptor Activation IRS1 IRS-1 Tyrosine Phosphorylation Insulin->IRS1 Activates Signal_Restore Restored Insulin Signaling (GLUT4 Translocation) IRS1->Signal_Restore Downstream Cascade PTP1B Active PTP1B Enzyme (Dephosphorylates IRS-1) PTP1B->IRS1 Inhibits (Dephosphorylation) BP_Inhibitor Bromophenol Inhibitor (2,3-dibromo-4,5-dihydroxy core) BP_Inhibitor->PTP1B Binds Active Site (Cys215) Complex PTP1B-Bromophenol Complex (Stabilized by Halogen Bonds) BP_Inhibitor->Complex Forms Complex->IRS1 Prevents Dephosphorylation Complex->PTP1B Inactivates Glucose_Uptake Enhanced Glucose Uptake Signal_Restore->Glucose_Uptake

Caption: Logical flow of PTP1B inhibition by bromophenols, restoring insulin sensitivity via halogen-bond stabilized inactivation of the phosphatase enzyme.

Antimicrobial Activity (MRSA)

Bromophenols function as antibiofilm agents rather than simple biocides.[2]

  • Mechanism: They disrupt quorum sensing (QS) systems. The brominated ring mimics autoinducers (like AHLs), binding to QS receptors without activating virulence gene expression.

  • SAR Insight: The presence of a ketone adjacent to a hydroxyl group (e.g., in brominated acetophenones) is critical for membrane penetration and biofilm disruption.

Quantitative Data Analysis: Potency Comparison

The following table summarizes the inhibitory concentration (IC50) of key bromophenols against major therapeutic targets. Note the correlation between bromine number/position and potency.

Compound ClassTarget Enzyme/CellIC50 / MICMechanism of ActionSource
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether PTP1B (Diabetes)0.84 µM Competitive InhibitionR. confervoides
Synthetic Bromophenol 4g PTP1B (Diabetes)0.68 µM High Selectivity vs TCPTPSynthetic Derivative
3-bromo-2,6-dihydroxyacetophenone S. aureus (MRSA)12 µg/mL Biofilm InhibitionSynthetic/Marine
Bromophenol 4b-4 K562 Leukemia Cells8.09 µM Apoptosis / Cell Cycle ArrestSynthetic
Polyopes lancifolia BP Alpha-Glucosidase0.098 µM Competitive InhibitionP. lancifolia

Table 1: Comparative potency of natural and synthetic bromophenols against metabolic and infectious targets.

Technical Workflow: Synthesis of Bioactive Bromophenols

Objective: Synthesis of a symmetric bromophenol derivative (PTP1B inhibitor scaffold) via a self-validating protocol. Rationale: Direct bromination of phenols is often uncontrollable. This protocol uses a protection-deprotection strategy to ensure regioselectivity.

Phase 1: Regioselective Bromination
  • Reagents: 3,4-dimethoxybenzaldehyde, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

  • Protocol:

    • Dissolve 3,4-dimethoxybenzaldehyde (10 mmol) in anhydrous ACN (50 mL).

    • Add NBS (22 mmol) portion-wise at 0°C to prevent exothermic runaway.

    • Stir at room temperature for 12 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the starting aldehyde spot indicates completion.

    • Workup: Quench with sodium thiosulfate (removes excess Br2), extract with DCM, and recrystallize from ethanol.

    • Product: 2,3-dibromo-4,5-dimethoxybenzaldehyde.

Phase 2: Reductive Coupling (Linker Formation)
  • Reagents: NaBH4, MeOH, catalytic acid.

  • Protocol:

    • Reduce the aldehyde to the alcohol using NaBH4 in MeOH (0°C, 1 hr).

    • To form the ether linkage (for symmetric dimers): Reflux the alcohol in dry benzene with a catalytic amount of p-TsOH (Dean-Stark trap).

    • Causality: The acid catalyst generates a benzylic carbocation stabilized by the methoxy groups, which is attacked by a second alcohol molecule.

Phase 3: Demethylation (The Critical Activation Step)
  • Reagents: Boron Tribromide (BBr3), Dichloromethane (DCM).[5]

  • Protocol:

    • Dissolve the coupled intermediate in dry DCM under Argon atmosphere (strictly anhydrous; BBr3 reacts violently with water).

    • Cool to -78°C. Add BBr3 (1M in DCM, 4 eq per methoxy group) dropwise.

    • Allow to warm to RT overnight.

    • Quench: Pour slowly into crushed ice.

    • Purification: Column chromatography (Silica gel).

    • Final Product: Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether.

Figure 2: Synthetic Logic & Workflow

Synthesis_Workflow Start Starting Material (3,4-dimethoxybenzaldehyde) Step1 Bromination (NBS/ACN, 0°C) Start->Step1 Inter1 Intermediate 1 (Regioselective Br insertion) Step1->Inter1 Electrophilic Subst. Step2 Reduction & Coupling (NaBH4 -> p-TsOH) Inter1->Step2 Inter2 Protected Scaffold (Methylated Ether) Step2->Inter2 Etherification Step3 Demethylation (BBr3, -78°C) Inter2->Step3 Final Active Bromophenol (Free OH groups active) Step3->Final Deprotection

Caption: Step-wise synthetic pathway for generating bioactive bromophenol scaffolds, highlighting the critical deprotection step.

Challenges & Future Outlook

While bromophenols show immense promise, two critical hurdles remain for clinical translation:

  • Bioavailability vs. Toxicity: High lipophilicity aids entry but can lead to retention in adipose tissue. Furthermore, metabolic oxidation of bromophenols can yield quinones, which may react with glutathione, potentially causing nephrotoxicity (similar to bromobenzene metabolites).[6]

    • Mitigation: Design of prodrugs or soft-drug analogs that are rapidly cleared.

  • Supply Chain: Extraction from marine algae is low-yielding (often <1% dry weight). Scalable total synthesis (as outlined above) is the only viable path for commercial drug development.

References

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. National Institutes of Health (PMC). Available at: [Link]

  • Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs (MDPI). Available at: [Link]

  • Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Alpha-glucosidase inhibitory activity of bromophenol purified from the red alga Polyopes lancifolia. Journal of Food Science. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. International Journal of Molecular Sciences. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of Derivatives of 3-Bromo-5-methoxy-4-propoxybenzaldehyde

Introduction & Scope This application note details the accelerated synthesis of bioactive derivatives from 3-Bromo-5-methoxy-4-propoxybenzaldehyde (hereafter referred to as Scaffold A ). Scaffold A is a lipophilic analog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the accelerated synthesis of bioactive derivatives from 3-Bromo-5-methoxy-4-propoxybenzaldehyde (hereafter referred to as Scaffold A ).

Scaffold A is a lipophilic analog of 5-bromovanillin. Its structural pharmacophore combines an electron-rich benzaldehyde core with a bromine handle at the meta position and a propoxy tail at the para position. This specific substitution pattern makes it a versatile precursor for:

  • Schiff Bases (Azomethines): Via condensation with primary amines (Antimicrobial/Anticancer targets).[1][2]

  • Biaryl Systems: Via Palladium-catalyzed Suzuki-Miyaura cross-coupling (Kinase inhibitor targets).

Why Microwave (MW) Irradiation? Conventional thermal synthesis for these derivatives often requires reflux times of 4–24 hours and large volumes of organic solvents. Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating (dipolar polarization and ionic conduction) to achieve:

  • Kinetic Acceleration: Reaction times reduced to minutes.[3]

  • Enhanced Purity: Uniform heating profiles minimize wall-effect thermal degradation.

  • Green Chemistry: Reduced solvent usage and energy consumption.

Precursor Preparation (Reference Standard)

Before derivative synthesis, high-purity Scaffold A is required. While commercially available, in-house synthesis from 5-bromovanillin ensures control over the propoxy-substitution pattern.

Synthesis of Scaffold A:

  • Reaction:

    
     Alkylation of 5-bromovanillin.
    
  • Reagents: 5-Bromovanillin (1.0 eq), 1-Bromopropane (1.4 eq),

    
     (2.5 eq).
    
  • Solvent: DMF (Dimethylformamide).[4]

  • Conditions:

    
     for 2 hours (MW) or 72 hours (Thermal).
    
  • Workup: Pour into ice water, extract with

    
    , dry over 
    
    
    
    , and concentrate.
  • Validation: Target product is a yellow oil/solid. Purity >98% by HPLC is recommended before proceeding to derivative synthesis [1].

Strategic Workflow

The following diagram outlines the divergent synthesis pathways covered in this guide.

SynthesisWorkflow Start 5-Bromovanillin Scaffold Scaffold A (3-Br-5-OMe-4-OPr-Benzaldehyde) Start->Scaffold Alkylation (Pr-Br) MW: 70°C, 20 min Schiff Pathway A: Schiff Bases (Imine Formation) Scaffold->Schiff + R-NH2 MW: 85°C, 2-5 min Suzuki Pathway B: Biaryl Derivatives (Suzuki Coupling) Scaffold->Suzuki + Ar-B(OH)2 Pd Cat., MW: 130°C, 15 min

Figure 1: Divergent synthesis workflow starting from 5-bromovanillin to generate Scaffold A, followed by parallel derivative generation.

Protocol A: Microwave-Assisted Schiff Base Formation

This protocol targets the aldehyde functionality (


) to form an azomethine bond (

).
Mechanistic Insight

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, followed by acid-catalyzed dehydration. Microwave irradiation is particularly effective here because the polar transition state (zwitterionic character) couples efficiently with the electromagnetic field, lowering the activation energy (


).
Materials[1][4][5][6][7][8]
  • Substrate: Scaffold A (1.0 mmol).

  • Reactant: Substituted Aniline or Hydrazide (1.0 – 1.1 mmol).

  • Catalyst: Glacial Acetic Acid (2–3 drops).

  • Solvent: Absolute Ethanol (2–3 mL). Note: Ethanol is an excellent MW absorber (high loss tangent).

Step-by-Step Methodology
  • Vessel Loading: In a 10 mL microwave-transparent borosilicate vial, dissolve 1.0 mmol of Scaffold A in 2 mL of ethanol.

  • Amine Addition: Add 1.0 mmol of the primary amine. Stir until homogenous.

  • Catalysis: Add 2 drops of glacial acetic acid. Cap the vial with a Teflon-lined septum.

  • MW Programming (Single Mode Reactor):

    • Mode: Dynamic (hold temperature).

    • Temperature:

      
      .
      
    • Pressure Limit: 250 psi (Safety cutoff).

    • Power: Max 50W (System will modulate to maintain temp).

    • Hold Time: 2–5 minutes.

    • Stirring: High.

  • Workup: Cool the vial to room temperature (compressed air cooling). The Schiff base typically precipitates upon cooling.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

Expected Results
ParameterThermal RefluxMicrowave Synthesis
Reaction Time 3 – 6 Hours2 – 5 Minutes
Yield 65 – 75%85 – 94%
Solvent Volume 20 – 50 mL2 – 3 mL

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol utilizes the bromine handle (


) to couple with aryl boronic acids, extending the carbon skeleton.
Mechanistic Insight

The reaction follows the catalytic cycle: Oxidative Addition (rate-determining step), Transmetallation, and Reductive Elimination. The 3-bromo position on the vanillin core is sterically accessible but electronically deactivated by the electron-donating alkoxy groups. High-temperature MW irradiation overcomes this electronic deactivation, promoting the oxidative addition of Pd(0) into the


 bond [2].
Materials[1][4][5][6][7][8]
  • Substrate: Scaffold A (1.0 mmol).

  • Reactant: Aryl Boronic Acid (1.2 mmol).

  • Catalyst:

    
     (3 mol%) or 
    
    
    
    (for sterically hindered acids).
  • Base:

    
     (2.0 eq, dissolved in min. water) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: Water is critical for the transmetallation step and MW absorption.

Step-by-Step Methodology
  • Inert Atmosphere: Purge the 10 mL MW vial with Nitrogen or Argon.

  • Loading: Add Scaffold A (1.0 mmol), Boronic Acid (1.2 mmol), and Pd catalyst (0.03 mmol).

  • Solvent Addition: Add 3 mL of Dioxane/Water mixture (degassed).

  • Base Addition: Add the base (solid or aqueous solution).

  • MW Programming:

    • Temperature:

      
      .
      
    • Ramp Time: 2 minutes.

    • Hold Time: 10–15 minutes.

    • Power: Max 150W.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate, wash with brine.

  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Reaction Cycle Visualization

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII_ArBr Ar-Pd(II)-Br Complex OxAdd->PdII_ArBr + Scaffold A (Ar-Br) TransMet Transmetallation (Base + Boronic Acid) PdII_ArBr->TransMet PdII_DiAr Ar-Pd(II)-Ar' Complex TransMet->PdII_DiAr + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) PdII_DiAr->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (Scaffold-Ar') RedElim->Product

Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling accelerated by MW irradiation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Schiff Base) Hydrolysis of imineEnsure absolute ethanol is used; store product in desiccator.
Debromination (Suzuki) Overheating / ProtodehalogenationReduce temp to

; switch solvent to Toluene/Ethanol.
Vessel Failure Excessive PressureDo not exceed 50% vessel volume. Ensure "Pre-stir" is on to prevent hot spots.
Incomplete Reaction Low MW absorptionAdd an ionic liquid dopant (e.g., [bmim]PF6) or increase polar solvent ratio.

References

  • PrepChem. (n.d.). Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. Retrieved January 29, 2026, from [Link]

  • Leadbeater, N. E. (2005). Microwave-assisted Suzuki cross-coupling reaction. Semantic Scholar. Retrieved January 29, 2026, from [Link]

  • Shri, F. S., & Mehdi, H. A. (2021).[1][5] Microwave Assisted Synthesis of Schiff base derived from Salicyldehyde and 1, 4- butane diamine. International Journal of Drug Delivery Technology. Retrieved January 29, 2026, from [Link]

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved January 29, 2026, from [Link]

Sources

Application

Application Note: Chromatographic Monitoring of 3-Bromo-5-methoxy-4-propoxybenzaldehyde Synthesis

Introduction The synthesis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde is a critical intermediate step in the development of various pharmaceutical agents and fine chemicals. This molecule is structurally derived from van...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde is a critical intermediate step in the development of various pharmaceutical agents and fine chemicals. This molecule is structurally derived from vanillin, involving bromination followed by O-alkylation.

Precise monitoring of the alkylation step is vital because the starting material (5-Bromovanillin) and the product share a similar aromatic core and aldehyde functionality. However, the conversion of the phenolic hydroxyl group to a propyl ether significantly alters the physicochemical properties of the molecule. This Application Note details a robust Thin Layer Chromatography (TLC) protocol to monitor this transformation, ensuring high conversion rates and purity before downstream processing.

Chemical Context & Reaction Scheme

The target synthesis typically proceeds via the Williamson ether synthesis.[1] The phenolic proton of 5-Bromovanillin is deprotonated by a base (e.g.,


), generating a phenoxide nucleophile that attacks 1-bromopropane via an 

mechanism.

Reaction Equation:



Critical Monitoring Parameters
  • Disappearance of Starting Material (SM): 5-Bromovanillin (Polar, H-bond donor).

  • Appearance of Product (P): Propyl ether derivative (Non-polar, Lipophilic).

  • Side Products: Potential C-alkylation (rare under these conditions) or oxidation of the aldehyde to carboxylic acid (if exposed to air/light excessively).

DOT Diagram: Synthetic Pathway

ReactionScheme SM Starting Material (5-Bromovanillin) Polar Phenol Intermediate Transition State (SN2 Attack) SM->Intermediate Deprotonation Reagents Reagents 1-Bromopropane + K2CO3 Reagents->Intermediate Product Target Product (Propyl Ether) Non-Polar Intermediate->Product Alkylation

Caption: The conversion of polar 5-Bromovanillin to the lipophilic propyl ether target via Williamson Ether Synthesis.

Materials and Methods

Stationary Phase
  • Plates: Silica Gel

    
     on aluminum or glass backing.
    
  • Justification: The acidic nature of silica provides excellent resolution between the phenolic starting material and the neutral ether product.

Mobile Phase Optimization

The polarity difference between the phenol (SM) and the ether (Product) is substantial. A moderately non-polar solvent system is recommended to migrate the product while retaining the starting material enough to differentiate them.

Solvent System (v/v)Expected ResultRecommendation
Hexane : EtOAc (9:1) Product moves slightly; SM stays at baseline.Too non-polar.
Hexane : EtOAc (7:3) Product Rf ~0.65; SM Rf ~0.30. Optimal.
Hexane : EtOAc (1:1) Both compounds migrate to solvent front.Too polar.
Sample Preparation
  • Reaction Aliquot: Withdraw ~50

    
    L of the reaction mixture.
    
  • Mini-Workup (Crucial): Partition the aliquot between 0.5 mL Ethyl Acetate and 0.5 mL Water (or 1M HCl) in a small vial. Shake and let layers separate.[1][2]

    • Why? Direct spotting of DMF/DMSO reaction mixtures causes "solvent flooding" on the plate, leading to streaking and poor resolution.

  • Spotting: Use the organic (top) layer for TLC spotting.

Experimental Protocol: The "Co-Spot" Method

To ensure accurate identification of the new product spot versus potential impurities, the Co-Spot (Cross-Spot) technique is mandatory.

Step-by-Step Workflow
  • Mark the Plate: Draw a pencil line 1 cm from the bottom. Mark three tick marks: SM (Starting Material), Co (Co-spot), and Rxn (Reaction Mixture).

  • Spotting:

    • Lane 1 (SM): Spot pure 5-Bromovanillin reference standard.

    • Lane 2 (Co): Spot both the SM reference AND the Reaction mixture on the same spot.

    • Lane 3 (Rxn): Spot the reaction mixture.

  • Elution: Place in a developing chamber saturated with Hexane:EtOAc (7:3). Run until the solvent front is 1 cm from the top.

  • Visualization:

    • Method A: UV (254 nm): Outline all dark spots.

    • Method B: 2,4-DNP Stain: Dip and heat.[3] Confirms aldehyde presence (Yellow/Orange spots).[4]

    • Method C: Ferric Chloride (

      
      ): Specific Test. Spray with 1% 
      
      
      
      .[4] SM (Phenol) turns violet; Product (Ether) remains colorless.
DOT Diagram: TLC Decision Logic

TLCDecision Start Develop TLC Plate (Hex:EtOAc 7:3) UV Visualize under UV 254nm Start->UV CheckSM Is SM Spot (Rf ~0.3) Visible in Rxn Lane? UV->CheckSM Stain Confirm with FeCl3 Stain CheckSM->Stain Uncertain/Trace Action1 Continue Heating (Reaction Incomplete) CheckSM->Action1 Yes (Strong) Action2 Quench & Isolate (Reaction Complete) CheckSM->Action2 No ResultPos Violet Spot in Rxn Lane (Phenol Present) Stain->ResultPos ResultNeg No Violet Spot (Phenol Consumed) Stain->ResultNeg ResultPos->Action1 ResultNeg->Action2

Caption: Decision tree for interpreting TLC results using UV and chemical staining.

Data Interpretation & Reference Values

The following Retardation Factor (


) values are empirical estimates based on the polarity shift from a free phenol to a propyl ether on Silica Gel 60.
CompoundFunctional Characteristics

(Hex:EtOAc 7:3)
UV (254nm)2,4-DNP Stain

Stain
5-Bromovanillin (SM) Polar (-OH), Aldehyde0.30 - 0.35 Absorbs (Dark)OrangePositive (Violet)
Target Product Non-polar (-OPr), Aldehyde0.65 - 0.75 Absorbs (Dark)OrangeNegative
Side Product (Acid) Carboxylic Acid (-COOH)< 0.10 (Streak)AbsorbsNegativeNegative
Mechanistic Insight

The dramatic increase in


 for the product is driven by the capping of the phenolic hydroxyl group . The starting material interacts strongly with the silanol groups (

) of the stationary phase via hydrogen bonding. The propyl group in the product eliminates this donor interaction and adds steric bulk/lipophilicity, causing the molecule to elute significantly faster with the non-polar mobile phase [1].

Troubleshooting Guide

Issue: "Tailing" or Streaking of Spots

  • Cause: The aldehyde or residual phenol may be interacting too strongly with the silica, or the sample is too concentrated.

  • Solution: Add 1% Acetic Acid to the mobile phase to suppress ionization of the phenol (if SM is streaking) or dilute the sample further.

Issue: Product spot is not visible

  • Cause: Reaction failed, or product is volatile (unlikely for this MW), or UV lamp is weak.

  • Solution: Use the 2,4-DNP stain. If the aldehyde is present, it must turn orange. If no orange spot appears at high Rf, the aldehyde may have oxidized to an acid (check baseline) or decomposed [2].

Issue: Two spots very close together

  • Cause: Possible formation of the O-ethyl ether (if ethanol was used as solvent/stabilizer) or incomplete bromination impurities.

  • Solution: Change solvent system to Toluene:Ethyl Acetate (9:1) for different selectivity based on

    
    -
    
    
    
    interactions.

References

  • Williamson, A. W. (1850).[1] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational chemistry of ether synthesis).

  • LibreTexts Chemistry. (2022). "Visualizing TLC Plates". Chemistry LibreTexts. (Detailed guide on staining reagents including 2,4-DNP and FeCl3).

  • PrepChem. "Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde".[5] (Specific reaction conditions and yield data).

  • PubChem. "3-Bromo-4-ethoxy-5-methoxybenzaldehyde Compound Summary".[6] (Structural analogs and physical properties). [6]

Sources

Method

Technical Application Note: Structural Elucidation of 3-Bromo-5-methoxy-4-propoxybenzaldehyde

Introduction & Scope This application note details the structural characterization of 3-Bromo-5-methoxy-4-propoxybenzaldehyde (CAS: Analogous to 90109-65-2 series), a trisubstituted benzaldehyde derivative often utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the structural characterization of 3-Bromo-5-methoxy-4-propoxybenzaldehyde (CAS: Analogous to 90109-65-2 series), a trisubstituted benzaldehyde derivative often utilized as a scaffold in the synthesis of bioactive phenethylamines and kinase inhibitors.[1]

Precise characterization of this molecule is critical due to the potential for regioisomerism during electrophilic aromatic substitution (bromination) or alkylation steps. This guide provides a definitive protocol using 1D (


H, 

C) and 2D (HSQC, HMBC, NOESY) NMR spectroscopy to unambiguously assign the structure.
Key Structural Challenges[1]
  • Regiochemistry: Distinguishing the target molecule from its isomer, 3-bromo-4-methoxy-5-propoxybenzaldehyde.[1]

  • Substituent Effects: Quantifying the shielding/deshielding effects of the bulky bromine atom versus the electron-donating alkoxy groups.

Materials & Methods

Sample Preparation

To ensure high-resolution spectra and accurate integration, follow this preparation protocol strictly.

  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    ) with 0.03% TMS (Tetramethylsilane) as an internal reference.[1]
    • Rationale: CDCl

      
       minimizes viscosity-induced line broadening common in DMSO-
      
      
      
      and prevents H/D exchange of the aldehyde proton.[1]
  • Concentration:

    • 
      H NMR:  Dissolve 10–15 mg of sample in 0.6 mL solvent.
      
    • 
      C / 2D NMR:  Dissolve 40–50 mg of sample in 0.6 mL solvent.
      
  • Tube Specifications: High-precision 5mm NMR tubes (e.g., Wilmad 528-PP) to minimize shimming errors.

Instrument Parameters (Generic 400/500 MHz)
Parameter

H Protocol

C Protocol
Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures rapid relaxation recovery.
Acquisition Time (AQ) 3.0 – 4.0 sec1.0 – 1.5 secSufficient to resolve small couplings (

).
Relaxation Delay (D1) 1.0 sec2.0 secD1 >

required for quantitative integration (if needed, increase to 5s).
Scans (NS) 161024 – 2048High S/N required for quaternary carbons (C-Br, C-O).[1]
Temperature 298 K298 KStandard ambient temperature.[1]

Results & Discussion

H NMR Analysis

The proton spectrum is characterized by a distinct aldehyde singlet, two non-equivalent aromatic protons, and two distinct alkoxy spin systems.

Predicted Chemical Shifts & Multiplicities (400 MHz, CDCl

)
PositionGroupShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
CHO Aldehyde9.85Singlet (s)-Characteristic deshielded aldehyde proton.[1]
H-2 Aromatic7.60 – 7.65Doublet (d)

Deshielded by ortho-Br and ortho-CHO.[1]
H-6 Aromatic7.35 – 7.42Doublet (d)

Shielded by ortho-OMe relative to H-2.[1]
OCH

Propoxy (

)
4.05 – 4.12Triplet (t)

Deshielded by oxygen; distinct from OMe.
OCH

Methoxy3.90 – 3.95Singlet (s)-Characteristic methoxy singlet.[1]
CH

Propoxy (

)
1.80 – 1.90Sextet (sex)

Coupled to both

-CH

and

-CH

.[1]
CH

Propoxy (

)
1.05 – 1.10Triplet (t)

Terminal methyl group.

Critical Observation: The aromatic protons H-2 and H-6 exhibit a meta-coupling (


 Hz).[1] If the bromine were at position 2 (unlikely synthetically but possible), the coupling would be para (

Hz) or ortho (

Hz). The observed 1.8 Hz confirms the 1,3,4,5-substitution pattern.
C NMR Analysis

The carbon spectrum must show 11 distinct signals. The key to verification is the chemical shift of the aromatic carbons bearing heteroatoms.[1]

Assignment Table (100 MHz, CDCl

)
Carbon TypeShift (

, ppm)
Notes
C=O (Aldehyde) 190.5 – 191.0Most downfield signal.[1]
C-5 (C-OMe) 153.0 – 154.0Deshielded by oxygen; typically downfield of C-4 due to steric freedom.[1]
C-4 (C-OPr) 149.0 – 151.0Deshielded by oxygen; flanked by Br and OMe.
C-1 (C-CHO) 133.0 – 134.0Quaternary carbon.[1]
C-2 (C-H) 128.0 – 129.0Deshielded by Br effect (heavy atom) and CHO anisotropy.
C-3 (C-Br) 117.0 – 119.0Shielded relative to C-H due to the "Heavy Atom Effect" of Bromine.
C-6 (C-H) 110.0 – 112.0Shielded by ortho-OMe resonance effect.[1]
OCH

(Propoxy)
75.0 – 76.0Aliphatic ether carbon.[1]
OCH

(Methoxy)
56.0 – 56.5Standard methoxy shift.[1]
CH

(Propoxy)
22.5 – 23.5Central methylene.[1]
CH

(Propoxy)
10.0 – 10.5Terminal methyl.[1]

Regiochemistry Verification (The "Self-Validating" Protocol)

To prove the structure is 3-Bromo-5-methoxy... and not 3-Bromo-4-methoxy-5-propoxy... , you must perform a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.[1]

The Logic of NOE[2]
  • Target Structure (3-Br, 4-OPr, 5-OMe):

    • The OMe group (Pos 5) is adjacent to H-6 (Pos 6).[1]

    • Result: Irradiation of the OMe singlet (

      
      3.9 ppm) WILL  enhance the H-6 doublet (
      
      
      
      7.4 ppm).[1]
    • The O-Propyl group (Pos 4) is flanked by Br (Pos 3) and OMe (Pos 5). It has NO adjacent aromatic protons.[1]

    • Result: Irradiation of the O-Propyl

      
      -CH
      
      
      
      (
      
      
      4.1 ppm) will show NO enhancement of aromatic protons.[1]
  • Isomer (3-Br, 4-OMe, 5-OPr):

    • The O-Propyl group (Pos 5) would be adjacent to H-6 .[1]

    • Result: Irradiation of O-Propyl would enhance H-6.[1]

Workflow Diagram

The following diagram illustrates the decision logic for structural confirmation.

NMR_Workflow Start Sample: 3-Bromo-5-methoxy-4-propoxybenzaldehyde H1_NMR 1. Acquire 1H NMR (Check for 2x Ar-H doublets, J~1.8Hz) Start->H1_NMR C13_NMR 2. Acquire 13C NMR (Confirm 11 carbons, C-Br at ~118 ppm) H1_NMR->C13_NMR NOE_Exp 3. NOE Experiment (Irradiate OMe at 3.9 ppm) C13_NMR->NOE_Exp Check_NOE Does OMe enhance an aromatic proton (H6)? NOE_Exp->Check_NOE Structure_A CONFIRMED: 3-Bromo-5-methoxy-4-propoxy... Check_NOE->Structure_A YES (OMe is ortho to H) Structure_B REJECTED: Likely 3-Bromo-4-methoxy-5-propoxy... Check_NOE->Structure_B NO (OMe is flanked by substituents)

Figure 1: Decision tree for the unambiguous structural assignment of the target molecule using NMR and NOE logic.

Troubleshooting & Quality Control

Common Impurities[1]
  • Residual Water: Appears at ~1.56 ppm in CDCl

    
    .[1] Can overlap with the propoxy 
    
    
    
    -CH
    
    
    .[1] Solution: Add activated molecular sieves to the NMR tube.[1]
  • Starting Material (5-Bromovanillin): Look for a broad singlet at ~6.0–6.5 ppm (Phenolic -OH).[1] Its presence indicates incomplete alkylation.[1]

  • Rotamers: In hindered benzaldehydes, restricted rotation of the aldehyde group can sometimes cause line broadening at low temperatures. Run at 298K or 303K to ensure sharp averaging.

Integration Errors

Due to the long relaxation time (


) of the aldehyde proton and the quaternary carbons, standard parameters may yield low integration values.
  • Protocol Adjustment: For quantitative purity assessment (qNMR), increase D1 to 10–15 seconds to ensure full relaxation of the aldehyde proton.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for coupling constants and substituent effects).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link] (Authoritative database for chemical shift prediction).[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 733086, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. [Link] (Analogous compound spectral data).[1]

  • Fuloria, N. K., & Fuloria, S. (2013).[2] Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link][2]

Sources

Application

Application Note: Synthesis and Evaluation of Marine-Inspired Bromophenol-Thiosemicarbazone Anticancer Agents

Abstract Marine-derived bromophenols (BPs), abundant in red algae (Rhodomela confervoides, Polysiphonia urceolata), exhibit potent anticancer activity via tyrosine kinase inhibition and apoptosis induction. However, thei...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Marine-derived bromophenols (BPs), abundant in red algae (Rhodomela confervoides, Polysiphonia urceolata), exhibit potent anticancer activity via tyrosine kinase inhibition and apoptosis induction. However, their clinical utility is often limited by metabolic instability. This Application Note details a robust protocol for synthesizing Bromophenol-Thiosemicarbazone Hybrids , a class of agents that synergize the antioxidant/pro-apoptotic core of marine BPs with the metal-chelating, ribonucleotide reductase-inhibiting properties of thiosemicarbazones. We provide a self-validating synthetic workflow, critical process parameters (CPPs), and a biological evaluation protocol using the MTT assay.

Part 1: Chemical Synthesis Strategy

Rationale

The synthesis focuses on the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with thiosemicarbazide . This route is selected for its high atom economy, scalability, and the ability to generate a "privileged scaffold" that targets multiple cancer pathways (e.g., Bcl-2 downregulation, ROS generation).

Synthetic Workflow Diagram

The following diagram outlines the reaction pathway and critical control points.

SynthesisWorkflow node_start Starting Material: 3,5-Dibromo-4-hydroxybenzaldehyde node_intermediate Intermediate: Carbinolamine Species node_start->node_intermediate Reflux (EtOH) node_reagent Reagent: Thiosemicarbazide node_reagent->node_intermediate node_catalyst Catalyst: Glacial Acetic Acid node_catalyst->node_intermediate Protonation of C=O node_product Final Product: Bromophenol-Thiosemicarbazone (Schiff Base) node_intermediate->node_product -H2O (Dehydration) node_workup Workup: Recrystallization (EtOH) node_product->node_workup Purification

Figure 1: Step-wise synthetic workflow for the condensation reaction. High-contrast nodes indicate critical reagents and isolation steps.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde Thiosemicarbazone

Objective: To synthesize the target hybrid with >95% purity without column chromatography.

Materials
  • 3,5-Dibromo-4-hydroxybenzaldehyde (CAS: 2973-77-5)

  • Thiosemicarbazide (CAS: 79-19-6)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid

  • Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Heating mantle.

Step-by-Step Methodology
  • Pre-Solubilization (Critical Step):

    • Dissolve 1.0 mmol (280 mg) of 3,5-dibromo-4-hydroxybenzaldehyde in 15 mL of absolute ethanol. Ensure complete dissolution; mild heating (40°C) may be required.

    • Why: Bromophenols are lipophilic. Incomplete dissolution leads to heterogeneous kinetics and lower yields.

  • Reagent Addition:

    • Add 1.0 mmol (91 mg) of thiosemicarbazide to the solution.

    • Add 3–5 drops of glacial acetic acid .

    • Mechanism:[1][2][3][4][5][6][7][8] The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amine of the thiosemicarbazide.

  • Reflux:

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      product spot.
  • Isolation & Purification:

    • Cool the reaction mixture to room temperature. A precipitate should form.[9]

    • Pour the mixture onto crushed ice (50 g) and stir for 15 minutes to maximize precipitation.

    • Filter the solid under vacuum. Wash with cold water (

      
       mL) to remove unreacted thiosemicarbazide and acid.
      
    • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Allow to cool slowly to 4°C. Collect the crystals.

Self-Validation Check:

  • Yield: Expected yield is 80–90%.

  • Appearance: Product should be off-white to pale yellow needles.

  • Melting Point: Sharp melting point (typically >200°C for this class) indicates high purity.

Protocol B: Biological Evaluation (MTT Assay)

Objective: Determine the IC50 value of the synthesized compound against cancer cell lines (e.g., MCF-7, HepG2).

Materials
  • Cell lines: MCF-7 (Breast adenocarcinoma), HepG2 (Hepatocellular carcinoma).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).

  • Solvent: DMSO (Dimethyl sulfoxide).

Workflow
  • Seeding:

    • Seed cells in 96-well plates at a density of

      
       cells/well in 100 
      
      
      
      L complete medium.
    • Incubate for 24 hours at 37°C, 5%

      
       to allow attachment.
      
  • Treatment:

    • Prepare a stock solution of the bromophenol derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions in culture medium to achieve final concentrations of 1, 5, 10, 25, 50, and 100

      
      M.
      
    • Control: Vehicle control (DMSO < 0.1%).

    • Incubate for 48 hours .

  • Development:

    • Add 10

      
      L of MTT reagent (5 mg/mL in PBS) to each well.
      
    • Incubate for 4 hours. Viable cells with active mitochondria will reduce yellow MTT to purple formazan crystals.[10]

    • Carefully aspirate the medium.[10]

    • Dissolve formazan crystals in 100

      
      L DMSO. Shake plate for 10 mins.
      
  • Quantification:

    • Measure absorbance at 570 nm using a microplate reader.

    • Calculate % Cell Viability:

      
      .
      
    • Determine IC50 using non-linear regression analysis (GraphPad Prism).

Part 3: Mechanism of Action & SAR Analysis

Structure-Activity Relationship (SAR)

The position and number of bromine atoms are critical for lipophilicity and receptor binding.

Compound VariantSubstitution PatternLogP (Calc)Predicted PotencySolubility
Target Compound 3,5-Dibromo-4-OH High High (Optimal) Moderate
Analog A3-Bromo-4-OHModerateModerateGood
Analog B4-OH (No Bromine)LowLowHigh
Analog C3,5-Dibromo-4-OMeVery HighHigh (Permeability++)Low
Mechanistic Pathway

The bromophenol moiety facilitates membrane penetration and acts as a radical scavenger/generator depending on the cellular redox state, while the thiosemicarbazone moiety chelates iron (Fe), starving ribonucleotide reductase.

Mechanism compound Bromophenol-Thiosemicarbazone (BPT) cell_entry Cellular Uptake (Lipophilicity driven by Br) compound->cell_entry target_mito Mitochondria cell_entry->target_mito target_rnr Ribonucleotide Reductase (Iron Chelation) cell_entry->target_rnr ros ROS Generation (Oxidative Stress) target_mito->ros apoptosis Apoptosis (Cell Death) target_rnr->apoptosis DNA Synthesis Arrest bcl2 Bcl-2 Downregulation ros->bcl2 Inhibits bax Bax Upregulation ros->bax Activates bcl2->apoptosis bax->apoptosis

Figure 2: Dual-mechanism of action: Iron chelation and Mitochondrial-mediated apoptosis pathway.

References

  • Liu, M., et al. (2011).[11] "Bromophenols in Marine Algae and Their Bioactivities." Marine Drugs.[3][11][12][13] Available at: [Link]

  • Gürdere, B., et al. (2022).[14] "Synthesis and biological evaluation of thiosemicarbazone derivatives." Journal of Cancer Research and Clinical Oncology. Available at: [Link]

  • Mayer, A.M.S., et al. (2021).[4] "40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug." Molecules. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Williamson ether synthesis of alkoxybenzaldehydes

Topic: Troubleshooting Low Yield in Williamson Ether Synthesis of Alkoxybenzaldehydes Ticket ID: WES-CHO-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Core Directive The Problem:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Williamson Ether Synthesis of Alkoxybenzaldehydes Ticket ID: WES-CHO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The Problem: You are experiencing low yields (<50%) when synthesizing alkoxybenzaldehydes via Williamson ether synthesis. The Diagnosis: The presence of the aldehyde moiety on the phenolic ring introduces specific chemoselective challenges—most notably the Cannizzaro reaction and oxidation —which compete with the desired


 O-alkylation.

This guide moves beyond standard textbook protocols to address the specific reactivity of hydroxybenzaldehydes. We will treat your reaction as a system of competing rates and optimize for the desired pathway.

Diagnostic Workflow (Tier 1 Support)

Before altering chemical parameters, determine where the yield loss occurs. Use this logic tree to diagnose the failure mode.

LowYieldDiagnosis Start START: Low Isolated Yield TLC Check TLC/LCMS of Crude Rxn Start->TLC SM_Left Starting Material (Phenol) Remains TLC->SM_Left Incomplete Conversion Byproducts New Spots/Peaks (Not Product) TLC->Byproducts Side Reactions Clean_Rxn Rxn Clean but Low Mass Recovery TLC->Clean_Rxn Full Conversion Reactivity Issue: Low Nucleophilicity Action: Change Solvent/Base SM_Left->Reactivity Cannizzaro Issue: Cannizzaro/Oxidation Action: Switch to Carbonate Base Byproducts->Cannizzaro Workup Issue: Emulsion/Water Sol. Action: Adjust pH / Salting Out Clean_Rxn->Workup

Figure 1: Diagnostic logic tree for identifying the root cause of yield loss. Blue nodes represent decision points; Red/Yellow/Green nodes represent observations; Grey nodes indicate corrective actions.

Critical Failure Modes & Solutions (Tier 2 Support)

The "Cannizzaro Trap" (Major Yield Killer)

The most common error in alkylating hydroxybenzaldehydes is using strong hydroxide bases (NaOH, KOH).

Mechanism: Benzaldehydes lack


-protons. In the presence of strong hydroxides, they undergo the Cannizzaro reaction , disproportionating into benzyl alcohol (reduced) and benzoic acid (oxidized). This consumes your starting material and complicates purification.

Solution: Switch to a Carbonate Base (


 or 

)
. These are basic enough to deprotonate the phenol (

) but not strong enough to trigger rapid Cannizzaro chemistry on the aldehyde.

ReactionPathways Phenol Hydroxybenzaldehyde Base Base Selection Phenol->Base Phenoxide Phenoxide Anion Base->Phenoxide Weak Base (K2CO3) TetInt Tetrahedral Intermediate Base->TetInt Strong Base (NaOH/KOH) Product Alkoxybenzaldehyde (Target) Phenoxide->Product + Alkyl Halide (SN2) Cannizzaro Alcohol + Benzoic Acid (Dead End) TetInt->Cannizzaro Hydride Shift

Figure 2: Mechanistic competition. Strong bases favor the red path (Cannizzaro side reaction), while weak bases favor the green path (Product formation).

Reaction Engineering: The Protocol Matrix

Do not guess your conditions. Select the protocol based on your alkylating agent's reactivity.

Table 1: Optimized Reaction Conditions
ParameterStandard Protocol (Best for Yield)Green/Industrial Protocol (Scalable)Avoid (High Risk)
Base Potassium Carbonate (

) (2-3 eq)
NaOH (aq) + PTC NaOH / KOH / NaH (neat)
Solvent DMF or AcetonitrileToluene/Water or DCM/WaterEthanol or Methanol (Competes)
Catalyst Potassium Iodide (KI) (0.1 eq)TBAB (5-10 mol%)None
Temp 60°C - 80°CReflux>100°C (Polymerization risk)
Protocol A: The "Gold Standard" (DMF/ )

Recommended for research scale (mg to g).

  • Dissolution: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add anhydrous

    
     (2.0 eq). Stir at RT for 15 mins. The solution should turn yellow (phenoxide formation).
    
  • Alkylation: Add Alkyl Halide (1.2 eq). Optional: Add KI (0.1 eq) if using alkyl chlorides.

  • Reaction: Heat to 60°C. Monitor by TLC (typically 2-4 hours).

  • Workup (Critical): Pour into ice-cold water . The product often precipitates. If oil forms, extract with Ethyl Acetate.

    • Note: DMF is water-soluble but requires copious water washes (3x) to remove completely from the organic layer.

Protocol B: Phase Transfer Catalysis (PTC)

Recommended if avoiding DMF is prioritized.

  • Biphasic Setup: Dissolve aldehyde in Toluene or DCM. Add an equal volume of 10% NaOH.

  • Catalyst: Add Tetrabutylammonium Bromide (TBAB) (0.05 eq).

  • Reaction: Add Alkyl Halide (1.5 eq) and reflux with vigorous stirring (stir rate is the rate-limiting factor here).

  • Mechanism: The TBAB shuttles the phenoxide into the organic layer, protecting it from water and allowing reaction with the alkyl halide, while minimizing Cannizzaro exposure in the aqueous phase.

FAQ: Troubleshooting Specific Symptoms

Q: My product is present by TLC, but I lose it during workup. A: Alkoxybenzaldehydes can be surprisingly soluble in water depending on the chain length.

  • Fix: Saturate your aqueous layer with NaCl (brine) during extraction.

  • Fix: Avoid high pH during workup. If you used NaOH, the residual benzoic acid (byproduct) will form a soap (benzoate salt) causing emulsions. Acidify to pH 5-6 to break emulsions.

Q: I see a spot just below my product that won't go away. A: This is likely the Benzoic Acid derivative (from oxidation or Cannizzaro).

  • Test: Isolate a small amount and check solubility in saturated

    
    . If it dissolves, it's the acid.
    
  • Removal: Wash your organic layer with saturated

    
     or 1M NaOH to pull the acid into the aqueous waste.
    

Q: The reaction stalls at 50% conversion. A: This often indicates coating of the base .


 is not soluble in DMF/Acetone; it acts as a heterogeneous surface.
  • Fix: Use finely ground (powdered)

    
    .
    
  • Fix: Add 18-Crown-6 (0.05 eq) to solubilize the potassium cation and activate the phenoxide "naked anion."

References

  • Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Williamson Ether Synthesis General Procedures.[1][2][3]2[1][2][3][4][5][6][7]

  • BenchChem Application Note. Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde. (Explains Carbonate vs. Hydroxide selectivity). 8

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism & Side Reactions.4[1][2][6][7][9]

  • Geissman, T. A. The Cannizzaro Reaction.[6][10] Organic Reactions (1944). (Foundational text on aldehyde disproportionation in base). 6

Sources

Optimization

Purification of crude 3-Bromo-5-methoxy-4-propoxybenzaldehyde by column chromatography

This guide functions as a specialized Technical Support Center for researchers handling the purification of 3-Bromo-5-methoxy-4-propoxybenzaldehyde . It is structured to address specific operational challenges, providing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers handling the purification of 3-Bromo-5-methoxy-4-propoxybenzaldehyde . It is structured to address specific operational challenges, providing mechanistic insights and validated protocols.

Ticket ID: PUR-ALDEHYDE-004 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Target Molecule: 3-Bromo-5-methoxy-4-propoxybenzaldehyde Physical State: Typically a viscous yellow oil or low-melting solid. Synthesis Context: Usually synthesized via O-alkylation of 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) using propyl bromide and a base (e.g.,


) in DMF [1].
Primary Challenge:  Separating the lipophilic target ether from the highly polar, unreacted phenolic starting material (5-bromovanillin) and potential oxidation byproducts (benzoic acids).

Module 1: Pre-Column Diagnostics (Triage)

Q: How do I assess if my crude mixture is ready for the column?

A: Do not load the column immediately after the reaction. The high polarity difference between the product (ether) and starting material (phenol) allows for a chemical "pre-purification."

Protocol: The "Senior Scientist" Workup Before chromatography, perform a basic wash to remove unreacted phenol.

  • Dissolve crude oil in Ethyl Acetate (EtOAc) .

  • Wash 2x with 1M NaOH or 10%

    
     .
    
    • Mechanism:[1][2][3][4] The starting material (phenol) is acidic (

      
      ) and will deprotonate into the aqueous phase. The target (propoxy ether) has no acidic proton and remains in the organic phase.
      
  • Wash with Brine, dry over

    
    , and concentrate.
    
  • Result: This often yields >90% purity, allowing for a shorter, faster flash column [1].

Q: What is the optimal TLC solvent system?

A: The propoxy group significantly increases lipophilicity compared to vanillin.

  • Standard System: 20% EtOAc in Hexanes.

  • Target

    
    :  ~0.4 – 0.5 (Product).
    
  • Impurity

    
    :  ~0.1 (Residual Phenol).
    
  • Visualization: UV (254 nm) is dominant. 2,4-DNP stain (orange/red spots) confirms the aldehyde functionality.

Module 2: The Purification Protocol

Q: Which stationary and mobile phases should I use?

A: Use standard Silica Gel 60 (


). The separation is driven by the polarity difference between the masked oxygen (propoxy) and the free hydroxyl (phenol).

Recommended Gradient Table

Phase Solvent Ratio (Hex:EtOAc) Column Volume (CV) Target Elution
Equilibration 95:5 2 CV -
Loading - - -
Elution 1 90:10 3-5 CV Non-polar impurities (bis-alkylated dimers)
Elution 2 85:15 to 80:20 5-10 CV Target Molecule

| Flush | 50:50 | 3 CV | Residual Phenol / DMF |

Q: The crude is a viscous oil. How do I load it?

A: Wet loading viscous oils often leads to "streaming" (band broadening).

  • Recommended: Dry Loading .

    • Dissolve the crude oil in a minimum amount of DCM.

    • Add dry silica gel (ratio 1:2 crude:silica by weight).

    • Rotary evaporate until a free-flowing powder remains.

    • Load this powder on top of the packed column.

Module 3: Troubleshooting & FAQs

Q: I see a "ghost" spot tailing just behind my product. What is it?

A: This is likely 3-bromo-4-hydroxy-5-methoxybenzaldehyde (Starting Material).

  • Cause: Phenols interact strongly with the silanol groups (

    
    ) on the silica, causing tailing.
    
  • Fix: If the separation is poor, add 1% Acetic Acid to the mobile phase. This suppresses the ionization of silanols, sharpening the phenol peak and improving resolution (though usually, the

    
     difference is large enough that this isn't strictly necessary).
    
Q: My product turned into a white solid on the column and won't move.

A: You likely have the Benzoic Acid derivative (oxidation byproduct).

  • Diagnosis: Aldehydes oxidize to carboxylic acids in air. The acid is very polar and often insoluble in Hexane/EtOAc.

  • Fix: Flush the column with 10% Methanol in DCM to recover it, though it is likely waste. To prevent this, store the crude under

    
     and purify immediately.
    
Q: Can I use DCM/Methanol instead of Hexane/EtOAc?

A: Avoid Methanol if possible.

  • Risk: Aldehydes can form hemiacetals or acetals in Methanol, especially on acidic silica gel. This creates "split peaks" or broad smears.

  • Correction: If you must use DCM, use Acetone or EtOAc as the polar modifier, not MeOH.

Module 4: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying alkoxy-benzaldehydes.

PurificationLogic Start Crude 3-Bromo-5-methoxy-4-propoxybenzaldehyde TLC_Check Step 1: TLC Analysis (20% EtOAc/Hex) Start->TLC_Check Decision_Rf Is Rf difference > 0.2? TLC_Check->Decision_Rf Workup Perform Acid/Base Extraction (Wash with 1M NaOH) Decision_Rf->Workup No (SM co-elutes) DryLoad Step 2: Dry Load on Silica (Prevent viscous streaming) Decision_Rf->DryLoad Yes (Clean Separation) Workup->DryLoad Phenol Removed Column Step 3: Flash Column Gradient: 5% -> 20% EtOAc DryLoad->Column Product Pure Yellow Oil/Solid (Target) Column->Product Elutes @ 15-20% EtOAc Phenol Retained Impurity (Starting Material) Column->Phenol Stays on Column

Figure 1: Decision tree for the purification of lipophilic benzaldehyde derivatives, prioritizing chemical washing over difficult chromatography.

Module 5: Post-Run Validation

How to verify purity without NMR:

  • HPLC: Run a gradient of Water/Acetonitrile (0.1% Formic Acid). The aldehyde should show a sharp single peak at 254 nm.

  • Melting Point: If the product solidifies (some batches do upon high-vac drying), the melting point should be sharp. A range >2°C indicates residual solvent or oxidation.

References

  • Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. PrepChem.com. (Detailed protocol for the alkylation of 5-bromovanillin and subsequent workup).

  • Bristol-Myers Squibb Company. Patent WO2014/201073.[2] (Describes the synthesis and purification of analogous 3-bromo-5-methoxybenzaldehyde derivatives using EtOAc/Hexane gradients).

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[5] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry. (The foundational text for flash chromatography solvent selection).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Removal of 5-Bromovanillin

[1] Topic: Removal of unreacted 5-bromovanillin (5-BV) from reaction mixtures. Ticket ID: CHEM-PUR-5BV-001 Status: Active Support Audience: Synthetic Chemists, Process Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Removal of unreacted 5-bromovanillin (5-BV) from reaction mixtures. Ticket ID: CHEM-PUR-5BV-001 Status: Active Support Audience: Synthetic Chemists, Process Development Scientists.

Introduction: The Separation Challenge

Welcome to the Technical Support Center. You are likely here because 5-bromovanillin (5-BV) is persisting in your crude reaction mixture, complicating downstream isolation.

5-BV is a unique contaminant because it possesses two "chemical handles"—a phenolic hydroxyl group and an aldehyde . Successful removal requires exploiting the specific handle that your product lacks.[1] This guide abandons generic advice in favor of a mechanism-based troubleshooting approach.

Module 1: The Chemical Logic (The "Why")

To remove 5-BV, we must exploit its physicochemical properties relative to your target product.

The Acidity Handle (pKa ~6.3)

Unlike unsubstituted vanillin (pKa ~7.4), the bromine atom at the 5-position is electron-withdrawing, significantly increasing the acidity of the phenolic proton.

  • Implication: 5-BV can be deprotonated by weaker bases than typical phenols. It is soluble in dilute NaOH and Na₂CO₃, and partially soluble in saturated NaHCO₃.

  • Strategy: If your product is not a phenol (e.g., you performed an O-alkylation), an alkaline wash is the fastest removal method.

The Aldehyde Handle (Bisulfite Affinity)

The aldehyde group on 5-BV reacts reversibly with sodium bisulfite (NaHSO₃) to form a water-soluble sulfonate adduct.

  • Implication: This reaction is highly specific to aldehydes and some cyclic ketones.[2]

  • Strategy: If your product is not an aldehyde (e.g., you performed a reduction, oxidation, or reductive amination), a bisulfite wash will selectively sequester 5-BV into the aqueous phase.

Module 2: Troubleshooting Workflows (The "How")

Select the scenario that matches your synthesis.

Scenario A: "My product is an Ether / Ester" (Non-Phenolic)

Context: You have alkylated the hydroxyl group (e.g., synthesis of 3,4,5-trimethoxybenzaldehyde).

The Fix: The Alkaline Wash Since your product lacks an acidic proton, we can use base to turn 5-BV into a water-soluble salt while your product remains in the organic layer.

Protocol:

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash 1: Extract with 10% Na₂CO₃ (aq) or 1M NaOH (2 x 20 mL).

    • Technical Note: The aqueous layer will likely turn bright yellow/orange due to the formation of the phenolate anion.

  • Check: Spot the organic layer on TLC.[3] The lower-running 5-BV spot should be gone.

  • Wash 2: Wash with Brine to remove excess base.

  • Dry over Na₂SO₄ and concentrate.

Warning: If your product contains base-sensitive groups (esters), use ice-cold 10% Na₂CO₃ and work quickly.

Scenario B: "My product is an Alcohol / Amine / Acid" (Non-Aldehydic)

Context: You have modified the aldehyde (e.g., reduction to alcohol, reductive amination).

The Fix: The Bisulfite Sequestration This is the "magic bullet" for removing aldehyde contaminants. It forms a highly polar adduct that refuses to stay in the organic solvent.

Protocol:

  • Dissolve crude in a water-immiscible solvent (EtOAc or Ether preferred).

  • Add saturated aqueous Sodium Bisulfite (NaHSO₃) (approx. 3-5 equivalents relative to expected impurity).

  • Vigorous Agitation: Shake aggressively for 3–5 minutes.

    • Why? The reaction occurs at the interface. If a solid precipitate forms (the adduct), add a small amount of Methanol to solubilize it into the aqueous phase.

  • Separate layers. The 5-BV is now in the aqueous layer as the sulfonate salt.

  • Wash organic layer with water (to remove residual bisulfite) and Brine.

Scenario C: "My product is also a Phenolic Aldehyde"

Context: You modified the ring or side chain but kept the core functional groups (e.g., Knoevenagel condensation).

The Fix: Recrystallization or Chromatography Chemical washes will likely remove your product too. You must rely on physical property differences.

  • Recrystallization: 5-BV melts at 164–166 °C .

    • Solvent System:Ethanol/Water (9:1) or Toluene .

    • Tip: 5-BV is moderately soluble in hot toluene but crystallizes out upon cooling. If your product is more lipophilic, it may stay in solution.

  • Chromatography:

    • 5-BV is slightly acidic. Adding 1% Acetic Acid to your eluent can sharpen the peak and prevent tailing, improving separation from your product.

Module 3: Visualizations & Logic Maps

Decision Tree: Selecting the Purification Route

PurificationStrategy Start START: Reaction Mixture (Contains Product + 5-BV) Q1 Does your Product have a Phenolic -OH? Start->Q1 Q2 Does your Product have an Aldehyde -CHO? Q1->Q2 YES (Product is Phenol) RouteA METHOD A: Alkaline Wash (Use NaOH or Na2CO3) Q1->RouteA NO (Product is Ether/Ester) RouteB METHOD B: Bisulfite Wash (Use sat. NaHSO3) Q2->RouteB NO (Product is Alcohol/Amine) RouteC METHOD C: Recrystallization (Ethanol/Water or Toluene) Q2->RouteC YES (Similar properties)

Caption: Logical decision tree for selecting the optimal purification method based on product functionality.

Mechanism: Bisulfite Adduct Formation[2][3][5][6][7][8]

BisulfiteMechanism Aldehyde 5-BV (Organic Soluble) Aldehyde Form Transition Nucleophilic Attack at Carbonyl Aldehyde->Transition Bisulfite NaHSO3 (Aqueous) Bisulfite->Transition Adduct Sulfonate Adduct (Water Soluble Salt) Transition->Adduct Equilibrium shifts to Adduct

Caption: The chemical transformation rendering 5-BV water-soluble during bisulfite washing.

Module 4: Data & Specifications

Physicochemical Properties Table

Use this data to predict behavior in your specific solvent system.

Property5-BromovanillinVanillin (Reference)Significance for Purification
Molecular Weight 231.04 g/mol 152.15 g/mol Heavier; elutes later in Size Exclusion.
Melting Point 164–166 °C81–83 °CHigh MP facilitates recrystallization.
Acidity (pKa) ~6.26 7.40Critical: 5-BV is 10x more acidic than vanillin.
Water Solubility Low (<1 g/L at 20°C)ModerateRequires organic solvent for extraction.
Appearance Light beige/brown powderWhite crystalsVisual cue: Yellowing often indicates phenolate form.

Module 5: Frequently Asked Questions (FAQ)

Q: I tried the base wash, but I got a terrible emulsion. Why? A: Phenolate salts (the ionized form of 5-BV) act as surfactants, stabilizing oil-in-water emulsions.

  • Fix: Add solid NaCl to saturate the aqueous layer (salting out) or use a small amount of methanol to break surface tension. Do not shake violently; invert the funnel gently.

Q: Can I recover the 5-bromovanillin after the bisulfite wash? A: Yes. The bisulfite reaction is reversible.[2][4][5]

  • Take the aqueous waste layer.[4]

  • Adjust pH to >10 using NaOH.

  • Heat gently (40°C) or stir for 20 mins. The adduct decomposes, regenerating 5-BV.[6]

  • Acidify carefully to pH 5 and extract with DCM to recover the starting material.

Q: My product is acid-sensitive. Can I still use the bisulfite method? A: Sodium bisulfite is slightly acidic (pH ~4-5). If your product is highly acid-labile (e.g., acetals), buffer the bisulfite solution to pH 7 using phosphate buffer, though this may slow the adduct formation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem. Compound Summary: 5-Bromovanillin (CID 18099).[7] National Library of Medicine.[7] Available at: [Link]

  • Raistrick, H., & Robinson, R.Derivatives of 5-Bromovanillin. Journal of the Chemical Society, Transactions, 1922, 121, 1361-1369.

Sources

Optimization

Optimizing base and solvent for the synthesis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde

Topic: Optimizing Base and Solvent for Alkylation of 5-Bromovanillin Ticket ID: CHEM-OPT-882 Assigned Specialist: Senior Application Scientist[1] Technical Overview The synthesis of 3-Bromo-5-methoxy-4-propoxybenzaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Base and Solvent for Alkylation of 5-Bromovanillin Ticket ID: CHEM-OPT-882 Assigned Specialist: Senior Application Scientist[1]

Technical Overview

The synthesis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde is a classic Williamson ether synthesis, typically achieved by alkylating 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) with 1-bromopropane .[1]

While the mechanism (


) is straightforward, this specific transformation presents unique kinetic challenges due to steric crowding . The nucleophilic phenolic oxygen is flanked by a methoxy group (position 5) and a bromine atom (position 3). This "ortho-ortho" substitution creates a steric blockade that significantly retards the approach of the electrophile, necessitating optimized solvent/base pairings to drive the reaction to completion within a reasonable timeframe.
Reaction Scheme

ReactionScheme SM 5-Bromovanillin (Nucleophile) Intermediate Transition State (Sterically Hindered) SM->Intermediate + Base Deprotonation Reagent 1-Bromopropane (Electrophile) Reagent->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (Polar Aprotic) Solvent->Intermediate Solvation Product 3-Bromo-5-methoxy- 4-propoxybenzaldehyde Intermediate->Product - HBr

Figure 1: Reaction pathway highlighting the inputs required to overcome the steric barrier at the 4-position.[1]

Optimized Core Protocol

This protocol is the "Gold Standard" derived from kinetic data and scalability requirements. It prioritizes yield and reaction speed over the use of mild, low-boiling solvents which often result in stalled reactions for this specific substrate.

  • Precursor: 5-Bromovanillin (1.0 eq)[1]

  • Alkylating Agent: 1-Bromopropane (1.5 eq)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) [Concentration: 0.5 M][1]

  • Catalyst: Potassium Iodide (KI) (0.1 eq) — Crucial for rate acceleration

Step-by-Step Methodology:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromovanillin (1.0 eq) and anhydrous

    
     (2.5 eq).
    
  • Solvate: Add DMF (2-3 mL per gram of precursor). Stir at room temperature for 15 minutes to allow partial deprotonation. The mixture will turn bright yellow/orange (phenoxide formation).

  • Activate: Add KI (0.1 eq).[1] Note: This converts alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein condition).[2]

  • Initiate: Add 1-bromopropane (1.5 eq) in a single portion.

  • Heat: Equip with a condenser and heat to 70°C .

    • Why 70°C? Lower temperatures result in extremely long reaction times (>72h). Higher temperatures (>90°C) increase the risk of ether cleavage or Cannizzaro disproportionation of the aldehyde.

  • Monitor: Stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting phenol is more polar than the ether product.

  • Workup: Pour the reaction mixture into 5 volumes of ice-cold water. The product typically precipitates as an oil or solid. Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine. Dry over

    
     and concentrate.
    

Troubleshooting Center (Q&A)

Category 1: Reaction Stalling & Kinetics

Q: My reaction is stuck at ~60% conversion after 24 hours. I am using Acetone as the solvent. What is wrong? A: The issue is the boiling point of Acetone (56°C) . Because 5-bromovanillin is sterically crowded, the energy barrier for the


 attack is higher than for simple vanillin. Refluxing acetone does not provide enough thermal energy to drive the reaction efficiently.
  • Fix: Switch to a higher boiling polar aprotic solvent. DMF (Dimethylformamide) or DMAc (Dimethylacetamide) allows you to heat to 70–80°C, which will drive the reaction to completion in <6 hours. If you must avoid DMF, use Acetonitrile (reflux at 82°C) but expect slightly slower rates than DMF.

Q: Can I use Sodium Hydride (NaH) to speed this up? A: Yes, but proceed with caution.

  • Pros: NaH causes irreversible deprotonation, creating a "naked" phenoxide that is extremely nucleophilic. Reaction times can drop to <1 hour.[1]

  • Cons: NaH is moisture sensitive and generates hydrogen gas.[1] On a larger scale, the exotherm can be dangerous. Furthermore, the highly basic environment can trigger side reactions on the aldehyde moiety.

  • Recommendation: Stick to

    
     with 0.1 eq Potassium Iodide (KI) . The iodide acts as a nucleophilic catalyst, converting the propyl bromide to propyl iodide, which reacts much faster with the phenoxide. This is safer and nearly as fast as NaH.[1]
    
Category 2: Impurity Profile

Q: I see a new spot on TLC that is very non-polar. Is this C-alkylation? A: It is unlikely to be C-alkylation.[1] The 3- and 5-positions are blocked (Br and OMe).[1] The most likely non-polar impurity is the dialkyl acetal formed if the aldehyde reacts with the alcohol solvent (if using ethanol/methanol) or trace contaminants. However, if you are using DMF, the "impurity" is likely just excess 1-bromopropane . Ensure you dry your product under high vacuum to remove this volatile reagent.[1]

  • Check: If the spot persists after vacuum drying, check for O-acylation if you used an ester solvent (unlikely) or oxidation of the aldehyde to the acid (which would actually be very polar and stay at the baseline).

Q: The product oil is dark brown. How do I purify it without a column? A: The color often comes from oxidized iodide (if KI was used) or traces of polymerized DMF decomposition products.

  • Fix: Perform a Sodium Bisulfite (

    
    ) wash  during workup.[3] This serves two purposes:
    
    • It reduces any iodine (

      
      ) back to iodide (colorless).
      
    • It can form a bisulfite adduct with the aldehyde to purify it (optional solid purification), though a simple wash is usually sufficient to remove color bodies.

Category 3: Solvent & Base Selection Matrix

Use this table to select the right system for your facility's constraints.

Solvent SystemBaseTemp (°C)RateScalabilityComments
DMF (Recommended)

70FastHighHard to remove solvent; requires water wash.[1] Best yield.
Acetonitrile

80 (Reflux)FastMedium

is expensive ("Cesium Effect" helps solubility). Good alternative to DMF.[1]
Acetone

56 (Reflux)SlowLowNot recommended. Temp too low for sterically hindered substrate.
Toluene/Water PTC*90MediumHighRequires Phase Transfer Catalyst (e.g., TBAB). Good for multi-kg scale to avoid DMF.[1]

*PTC = Phase Transfer Catalyst[1]

Decision Tree: Optimization Logic

Follow this logic flow to diagnose low yields or long reaction times.

OptimizationTree Start Start: Reaction Incomplete CheckTemp Is Temperature > 65°C? Start->CheckTemp CheckSolvent Is Solvent Polar Aprotic? (DMF, DMSO, NMP) CheckTemp->CheckSolvent Yes ActionTemp Increase Temp to 70-80°C. Switch solvent if BP is too low. CheckTemp->ActionTemp No CheckCat Was KI (Catalyst) added? CheckSolvent->CheckCat Yes ActionSolvent Switch to DMF or NMP. Acetone is too weak. CheckSolvent->ActionSolvent No ActionCat Add 10 mol% KI. (Finkelstein condition) CheckCat->ActionCat No ActionBase Switch Base to Cs2CO3 or add 18-Crown-6. CheckCat->ActionBase Yes (Still Slow)

Figure 2: Troubleshooting logic for optimizing reaction kinetics.

References

  • PrepChem. "Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde."[1][4] PrepChem.com.[1] Accessed January 29, 2026. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 733086, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde" (Analogous Structure).[1] PubChem. Accessed January 29, 2026. [Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." MasterOrganicChemistry.com. Accessed January 29, 2026. [Link]

  • Organic Syntheses. "Alkylation of Phenols: General Procedures." Org.[1][2][3][5][6] Synth. Coll. Vol. 1-10. (General reference for Williamson Ether conditions). [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectral Comparison of 3-Bromo-5-methoxy-4-propoxybenzaldehyde and Precursors

Executive Summary This guide provides a technical analysis of the 1H NMR spectral evolution during the synthesis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde (Target) from Vanillin .[1] Designed for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral evolution during the synthesis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde (Target) from Vanillin .[1] Designed for medicinal chemists and process development scientists, this document focuses on the spectroscopic validation of the electrophilic aromatic substitution (bromination) and subsequent Williamson ether synthesis (propylation).

The transition from Vanillin to the Target molecule is characterized by distinct spectral checkpoints: the simplification of the aromatic region from an ABX system to a meta-coupled doublet system, and the emergence of the propyl spin system with the simultaneous extinction of the phenolic hydroxyl signal.

Part 1: Synthetic Context & Reaction Pathway[2]

To accurately interpret the NMR data, one must understand the structural changes occurring at each stage. The synthesis proceeds in two defined steps, locking the regiochemistry of the substituents.

  • Bromination: Vanillin is brominated at the 5-position (ortho to the hydroxyl group) due to the directing effects of the phenol and methoxy groups.

  • Alkylation: The resulting 5-bromovanillin is alkylated at the 4-hydroxyl position using propyl bromide (1-bromopropane) and a base (typically

    
    ).
    
Visualization: Synthesis & Structural Logic

SynthesisPath Vanillin Vanillin (3-Methoxy-4-hydroxybenzaldehyde) Bromovanillin 5-Bromovanillin (Intermediate) Vanillin->Bromovanillin Step 1: Br2, MeOH (Electrophilic Subst.) Target 3-Bromo-5-methoxy-4-propoxybenzaldehyde (Target Product) Bromovanillin->Target Step 2: n-PrBr, K2CO3, DMF (Williamson Ether Synth.)

Figure 1: Synthetic pathway highlighting the structural evolution from Vanillin to the Target molecule.

Part 2: Experimental Protocols

Step 1: Synthesis of 5-Bromovanillin (Intermediate)

Note: This step establishes the meta-substitution pattern essential for the final NMR profile.

  • Dissolution: Dissolve Vanillin (1.0 eq) in Methanol (MeOH).

  • Addition: Add Bromine (

    
    , 1.0 eq) dropwise at 0°C.
    
  • Quench: Stir for 2 hours, then quench with cold water. Precipitate is filtered and recrystallized from ethanol.

Step 2: Synthesis of Target (Alkylation)

Critical for "Performance" assessment: High conversion is monitored by the disappearance of the phenolic proton.

  • Setup: In a round-bottom flask, dissolve 5-Bromovanillin (50 g, 0.43 mol) in anhydrous DMF (130 mL).

  • Deprotonation: Add Potassium Carbonate (

    
    , 150 g, 1.08 mol). The suspension will turn bright yellow (phenoxide formation).
    
  • Alkylation: Add 1-Bromopropane (55 mL, 0.606 mol) dropwise.

  • Reaction: Heat to 70°C and stir for 72 hours .

  • Workup: Pour into ice water (1 L). Extract with

    
     (3x). Wash organic layer with water (to remove DMF) and brine. Dry over 
    
    
    
    and concentrate.

Part 3: 1H NMR Spectral Comparison

This section compares the chemical shifts (


) of the starting material, intermediate, and product. Data is referenced to 

(7.26 ppm).
Comparative Data Table
Proton AssignmentVanillin (

ppm)
5-Bromovanillin (

ppm)
Target Molecule (

ppm)
Multiplicity & Coupling
Aldehyde (-CHO) 9.819.799.83Singlet (s)
Aromatic H-2 7.427.647.60Doublet (

Hz)
Aromatic H-6 7.407.367.32Doublet (

Hz)
Aromatic H-5 7.03Absent (Br subst.)[2]Absent--
Methoxy (-OCH3) 3.963.983.89Singlet (s)
Hydroxyl (-OH) 6.30 (broad)6.45 (broad)AbsentExchangeable
Propoxy

-CH2
----4.08Triplet (

Hz)
Propoxy

-CH2
----1.85Sextet/Multiplet
Propoxy

-CH3
----1.05Triplet (

Hz)
Detailed Spectral Analysis
1. The Aromatic Region (7.0 - 8.0 ppm)
  • Vanillin: Displays an ABX pattern . You will see a doublet (H-5), a doublet of doublets (H-6), and a doublet (H-2) with ortho (

    
     Hz) and meta (
    
    
    
    Hz) coupling.
  • 5-Bromovanillin: The bromination at position 5 removes the H-5 proton. The remaining protons (H-2 and H-6) are meta to each other. This collapses the ABX system into two distinct doublets with small meta-coupling constants (

    
     Hz).
    
  • Target: Retains the two meta-coupled doublets. The shifts move slightly upfield due to the electron-donating inductive effect of the propyl group replacing the hydrogen of the phenol.

2. The Alkyl Region (1.0 - 4.5 ppm)
  • Methoxy: Present in all three spectra as a sharp singlet near 3.9 ppm.

  • Propyl Chain (The Fingerprint): The successful alkylation is confirmed by the appearance of three new signals:

    • 
       4.08 (t):  The 
      
      
      
      protons are significantly deshielded by the oxygen atom.
    • 
       1.85 (m):  The central methylene protons.
      
    • 
       1.05 (t):  The terminal methyl group.
      
3. Reaction Monitoring (Performance Check)

To determine if the reaction is complete, focus on


 6.45 ppm  and 

4.08 ppm
.
  • Incomplete Reaction: Presence of a broad singlet at ~6.45 ppm (Phenolic OH).

  • Clean Product: Total disappearance of the OH signal and integration of the triplet at 4.08 ppm matching the methoxy singlet (2:3 ratio).

Visualization: NMR Logic Flow

NMR_Logic Start Analyze Crude Mixture (CDCl3) CheckOH Check 6.0-6.5 ppm (Broad Singlet?) Start->CheckOH CheckPropyl Check 4.0-4.1 ppm (Triplet?) CheckOH->CheckPropyl No Result1 Reaction Incomplete: Residual 5-Bromovanillin CheckOH->Result1 Yes CheckPropyl->Result1 No (Failed Alkylation) Result2 Reaction Successful: Target Formed CheckPropyl->Result2 Yes

Figure 2: Decision tree for monitoring reaction progress via 1H NMR.

Part 4: Troubleshooting & Impurities

When analyzing the spectrum of the crude product, watch for these common impurities:

  • Residual DMF: Two singlets at

    
     2.88 and 2.96, and a singlet at 
    
    
    
    8.02. Solution: Additional water washes or azeotropic distillation.
  • Water: Broad singlet at

    
     1.56 (in 
    
    
    
    ). Solution: Dry organic phase with
    
    
    longer.
  • O-Alkylation vs C-Alkylation: While rare with

    
    , C-alkylation would result in a loss of aromaticity or complex splitting patterns. The triplet at 4.08 ppm specifically confirms O-alkylation .
    

References

  • Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. PrepChem. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities. Journal of Organic Chemistry. Gotlieb, H.E., et al. (1997). Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). AIST.[3] (General reference for Vanillin/Bromovanillin shifts). Retrieved from [Link]

Sources

Comparative

Biological activity of 3-Bromo-5-methoxy-4-propoxybenzaldehyde versus 5-bromovanillin

Executive Summary: The "Phenol Switch" In the development of bioactive benzaldehyde derivatives, the modification of the phenolic hydroxyl group is a critical decision point. This guide compares the parent scaffold, 5-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Phenol Switch"

In the development of bioactive benzaldehyde derivatives, the modification of the phenolic hydroxyl group is a critical decision point. This guide compares the parent scaffold, 5-Bromovanillin (5-BV) , with its lipophilic derivative, 3-Bromo-5-methoxy-4-propoxybenzaldehyde (BMPB) .

  • 5-Bromovanillin (Parent): A redox-active agent. Its free phenolic hydroxyl group confers antioxidant properties and solubility in polar media, but limits passive membrane permeability. It acts primarily via Nrf2 pathway activation and direct radical scavenging.

  • BMPB (Derivative): A lipophilic probe. The

    
    -propylation masks the phenol, stripping antioxidant capacity but significantly enhancing LogP (lipophilicity). This modification shifts the biological profile from cytoprotection to cytotoxicity , making it a superior candidate for inducing apoptosis in cancer cell lines via mitochondrial disruption.
    

Verdict: Use 5-BV for antioxidant/anti-inflammatory studies. Use BMPB as a lead scaffold for antiproliferative agents or as a hydrophobic building block for Schiff base ligands.

Chemical & Physical Profile

The fundamental difference lies in the C4-substituent. This single modification dictates the solubility, metabolic stability, and target interaction.

Feature5-Bromovanillin (5-BV)3-Bromo-5-methoxy-4-propoxybenzaldehyde (BMPB)
CAS Number 2973-76-491335-52-3
Structure 3-Bromo-4-hydroxy-5-methoxybenzaldehyde3-Bromo-5-methoxy-4-propoxybenzaldehyde
C4 Substituent Hydroxyl (-OH)Propoxy (-O-CH₂-CH₂-CH₃)
H-Bond Donor Yes (Phenol)No (Ether)
Lipophilicity (LogP) ~1.9 (Moderate)~3.2 (High)
Solubility Soluble in alcohols, DMSO; slight H₂O sol.Soluble in CHCl₃, DCM, DMSO; insoluble in H₂O
Primary Reactivity Electrophilic (CHO) + Nucleophilic (OH)Electrophilic (CHO) only
Visualization: Structural Activity Relationship (SAR)

The following diagram illustrates the synthetic transition and the resulting shift in biological properties.

SAR_Logic Parent 5-Bromovanillin (Parent Scaffold) Reaction Williamson Ether Synthesis (+ n-Propyl Bromide / K2CO3) Parent->Reaction Alkylation Prop1 Free Phenol (-OH) Direct Antioxidant Parent->Prop1 Derivative BMPB (Propoxy Derivative) Reaction->Derivative Yields Prop2 Propyl Ether (-OPr) High Lipophilicity (LogP > 3) Derivative->Prop2

Figure 1: The conversion of 5-Bromovanillin to BMPB via O-alkylation alters the pharmacophore from a redox-active phenol to a membrane-permeable ether.

Biological Activity Comparison

5-Bromovanillin: The Cytoprotective Agent

5-BV retains the phenolic moiety essential for radical scavenging.

  • Mechanism: It donates a hydrogen atom from the phenolic -OH to neutralize reactive oxygen species (ROS).

  • Pathway: It activates the Nrf2/HO-1 pathway , upregulating endogenous antioxidant enzymes.

  • Application: Investigated for preventing oxidative stress-induced damage (e.g., in cardiac or neural tissue) [1].

BMPB: The Cytotoxic Agent

BMPB lacks the H-donating phenol. Its activity is driven by its ability to penetrate the lipid bilayer.

  • Mechanism: The hydrophobic propoxy tail facilitates entry into the cytoplasm and mitochondria.

  • Cytotoxicity: Studies on homologous alkylated vanillins indicate that extending the alkyl chain (Methyl → Ethyl → Propyl) correlates with increased cytotoxicity against cancer lines (e.g., Jurkat, HepG2) [2].

  • Pathway: It triggers Mitochondrial Depolarization . The accumulation of the lipophilic aldehyde disrupts the mitochondrial membrane potential (

    
    ), leading to Cytochrome C release and Caspase-3 activation [3].
    
Comparative Efficacy Data (Inferred from Class SAR)
Biological Endpoint5-BromovanillinBMPB (Propoxy Derivative)
DPPH Radical Scavenging High (IC₅₀ < 50 µM)Negligible (Inactive)
Cellular Uptake Low (Passive diffusion limited)High (Lipophilic diffusion)
Cytotoxicity (Leukemia) Low (IC₅₀ > 100 µM)Moderate/High (IC₅₀ ~ 10-20 µM)
Apoptosis Induction WeakStrong (Intrinsic Pathway)

Mechanism of Action: Pathway Divergence

The distinct chemical natures of these compounds engage different cellular signaling pathways.

Mechanism_Pathways Compound_A 5-Bromovanillin (Phenolic) ROS ROS Scavenging (Direct H-Donation) Compound_A->ROS Primary Mode Nrf2 Nrf2 Activation Compound_A->Nrf2 Compound_B BMPB (Lipophilic Ether) Mito Mitochondrial Membrane (Permeation) Compound_B->Mito Accumulation Depol Loss of ΔΨm (Depolarization) Mito->Depol Survival Cytoprotection (Cell Survival) Nrf2->Survival Death Apoptosis (Caspase Cascade) Depol->Death

Figure 2: 5-Bromovanillin promotes survival via antioxidant pathways, whereas BMPB promotes cell death via mitochondrial stress.

Experimental Protocols

To validate the differences described above, the following protocols are recommended.

Synthesis of BMPB from 5-Bromovanillin

Objective: To synthesize the lipophilic derivative for testing.

  • Reagents: 5-Bromovanillin (1.0 eq), 1-Bromopropane (1.5 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve 5-Bromovanillin in DMF.

    • Add

      
       and stir for 15 min to generate the phenoxide anion.
      
    • Add 1-Bromopropane dropwise.

    • Heat to 70°C for 4-6 hours (Monitor via TLC; Mobile phase Hexane:EtOAc 3:1).

    • Workup: Pour into ice water. The product (BMPB) will precipitate or form an oil. Extract with DCM, wash with brine, and dry over

      
      .
      
  • Validation: NMR should show the disappearance of the phenolic -OH singlet (~9.8 ppm) and appearance of the propyl triplet/multiplets [4].

Comparative Cytotoxicity Assay (MTT)

Objective: To quantify the shift in potency.

  • Cell Line: Jurkat (Leukemia) or HepG2 (Liver carcinoma).

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment:

    • Dissolve both compounds in DMSO (Stock 10 mM).

    • Treat cells with serial dilutions (1 µM to 100 µM) for 48 hours.

    • Control: DMSO vehicle (0.1%).

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate IC₅₀ using non-linear regression.

    • Expected Result: BMPB IC₅₀ < 5-BV IC₅₀.

References

  • Kim, S. Y., et al. (2018). "Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice." Korean Circulation Journal.

  • Li, W., et al. (2021). "Synthesis and Anticancer Activity Evaluation of 5-Bromovanillin Derivatives." Molecules. (Contextual reference for SAR of bromovanillin series).

  • Yan, Y., et al. (2006). "Vanillin derivative 6-bromine-5-hydroxy-4-methoxybenzaldehyde-elicited apoptosis and G2/M arrest of Jurkat cells."[1][2] International Journal of Oncology. (Demonstrates the apoptotic mechanism of brominated vanillins).

  • PrepChem. "Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde."[3] PrepChem Chemical Protocols.

Sources

Validation

Efficacy of different catalysts for Suzuki coupling with 3-Bromo-5-methoxy-4-propoxybenzaldehyde

Efficacy of Catalysts for Suzuki Coupling with 3-Bromo-5-methoxy-4-propoxybenzaldehyde: A Comparative Technical Guide Executive Summary: The Strategic Landscape For researchers targeting the functionalization of 3-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy of Catalysts for Suzuki Coupling with 3-Bromo-5-methoxy-4-propoxybenzaldehyde: A Comparative Technical Guide

Executive Summary: The Strategic Landscape

For researchers targeting the functionalization of 3-Bromo-5-methoxy-4-propoxybenzaldehyde (BMPB) , the choice of catalyst is dictated by the delicate balance between the substrate's electron-rich nature and its moderate steric hindrance.

While Pd(PPh₃)₄ remains the historical baseline, it is often suboptimal for this specific substrate due to the electron-donating alkoxy groups at the C4 and C5 positions, which deactivate the C-Br bond toward oxidative addition.

Our Recommendation:

  • For High-Throughput Screening (HTS) / R&D: Pd(dppf)Cl₂·CH₂Cl₂ is the most robust "first-pass" catalyst, offering excellent stability and tolerance for the aldehyde moiety.

  • For Difficult Couplings (Low Reactivity Boronic Acids): Pd(OAc)₂ + SPhos is the superior choice, leveraging bulky, electron-rich ligands to force oxidative addition on the electron-rich aryl ring.

  • For Process Scale-Up: Pd/C (Heterogeneous) is viable only for highly reactive boronic acids but requires higher temperatures; otherwise, low-loading Pd(dppf)Cl₂ is preferred.

Substrate Analysis: Sterics & Electronics

To select the right catalyst, one must understand the molecular environment of the reaction center (C3-Br).

  • Electronic Deactivation: The substrate is derived from 5-bromovanillin.[1] The propoxy group (C4) and methoxy group (C5) are strong Electron Donating Groups (EDGs). These increase the electron density of the arene, strengthening the C-Br bond and making the initial Oxidative Addition (OA) step kinetically slower compared to electron-deficient aryl halides.

  • Steric Environment: The bromine at C3 is flanked by a proton at C2 and the propoxy group at C4. While not "mesityl-level" hindered, the ortho-propoxy chain adds significant steric bulk, potentially impeding the approach of bulky palladium complexes if the ligand bite angle is not optimized.

  • Chemo-selectivity: The C1-Aldehyde is prone to oxidation (to carboxylic acid) or competitive addition if harsh bases (e.g., hydroxide) or high temperatures are used.

Catalyst Efficacy Matrix

The following data summarizes typical performance metrics for coupling BMPB with Phenylboronic acid (1.2 equiv) in Toluene/Water (4:1) at 80°C.

Catalyst SystemLigand ClassYield (Isolated)Reaction TimeTOF (h⁻¹)Suitability
Pd(PPh₃)₄ Monodentate Phosphine65-75%12-24 hLowBaseline. Prone to oxidation; requires high loading (5 mol%).
Pd(dppf)Cl₂ Bidentate (Large Bite Angle)88-94% 4-6 hHighRecommended. Excellent stability; resists dehalogenation.
Pd(OAc)₂ + SPhos Dialkylbiaryl Phosphine92-98%1-3 hVery HighHigh Performance. Best for sterically demanding partners.
Pd/C (10%) Heterogeneous40-55%>24 hLowNiche. Only useful for very simple, highly reactive boronic acids.

Detailed Technical Analysis

Option A: The Robust Workhorse – Pd(dppf)Cl₂
  • Mechanism: The bidentate dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) possesses a large bite angle (~99°). This geometry forces the Palladium center to be more electron-rich, facilitating the difficult oxidative addition into the electron-rich BMPB ring. Furthermore, the chelating effect prevents rapid catalyst decomposition, which is common with Pd(PPh₃)₄ during extended heating.

  • Why it wins: It balances cost, stability in air, and high turnover numbers (TON). It is particularly effective at minimizing protodebromination side-products.

Option B: The Specialist – Pd(OAc)₂ + SPhos
  • Mechanism: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a Buchwald-type ligand. Its extreme bulk facilitates the formation of the active monoligated Pd(0) species. The electron-rich nature of the phosphine accelerates the oxidative addition, while the bulk promotes Reductive Elimination—often the rate-determining step for hindered substrates.

  • Why it wins: If you are coupling BMPB with a heterocyclic boronic acid (e.g., pyridine-3-boronic acid) or an ortho-substituted boronic acid , this is the only reliable option.

Mechanistic Visualization

The following diagram illustrates the critical decision pathways and the steric environment influencing the catalytic cycle.

Suzuki_Mechanism Substrate Substrate: 3-Bromo-5-methoxy-4-propoxybenzaldehyde Step1 Oxidative Addition (OA) (Rate Limiting Step) Substrate->Step1 Cat_PPh3 Pd(PPh3)4 (Crowded, Slow OA) Step1->Cat_PPh3 Inefficient Cat_SPhos Pd-SPhos (Bulky/Rich, Fast OA) Step1->Cat_SPhos Efficient Step2 Transmetallation (Base Assisted) Step3 Reductive Elimination (RE) Step2->Step3 Product Coupled Biaryl Product Step3->Product Factor1 Challenge: Electron Rich Ring Slows OA Factor1->Step1 Factor2 Challenge: Ortho-Propoxy Sterics Hinders Pd Approach Factor2->Step1 Cat_PPh3->Step2 Cat_SPhos->Step2

Figure 1: Mechanistic pathway highlighting the specific electronic and steric bottlenecks imposed by the 3-Bromo-5-methoxy-4-propoxybenzaldehyde substrate.

Validated Experimental Protocols

Protocol A: General Purpose (Pd(dppf)Cl₂)

Use this for standard aryl-aryl couplings.

  • Setup: Charge a reaction vial with BMPB (1.0 equiv, 273 mg, 1.0 mmol), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v) (5 mL). Note: Toluene/Ethanol/Water is a viable alternative.

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The aldehyde group makes the product easily visible under UV (254 nm).

Protocol B: High Difficulty (Pd(OAc)₂ / SPhos)

Use this for heteroaryl couplings or hindered boronic acids.

  • Pre-complexation: In the reaction vial, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add 1 mL dry Toluene and stir at RT for 5 mins (Solution turns yellow/orange).

  • Substrate Addition: Add BMPB (1.0 mmol), Boronic Acid (1.5 equiv), and K₃PO₄ (2.0 equiv, anhydrous).

  • Solvent: Add Toluene (4 mL) and Water (0.5 mL).

  • Reaction: Heat to 100°C for 2–3 hours. The higher temperature is tolerated well by the SPhos system.

Troubleshooting & Optimization

  • Problem: Low Conversion (Starting Material Remaining).

    • Cause: Catalyst deactivation or slow oxidative addition.

    • Fix: Switch from carbonate base (K₂CO₃) to phosphate (K₃PO₄) or hydroxide (CsOH—use with caution due to aldehyde). Switch catalyst to Pd-SPhos.

  • Problem: Homocoupling of Boronic Acid.

    • Cause: Oxygen in the system.[2][3][4]

    • Fix: Degas solvents thoroughly (sparge with Argon for 15 mins).

  • Problem: Aldehyde Oxidation.

    • Cause: Trace peroxides in ether solvents or air exposure.

    • Fix: Use fresh solvents; avoid THF if not distilled; ensure inert atmosphere.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Sigma-Aldrich. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde Product Analysis. Sigma-Aldrich Catalog. Link

  • PrepChem. (n.d.). Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde.[1] PrepChem. Link

Sources

Comparative

Comparative Guide to Synthetic Routes for 3-Bromo-5-methoxy-4-propoxybenzaldehyde

Executive Summary Target Molecule: 3-Bromo-5-methoxy-4-propoxybenzaldehyde CAS Number: 91335-52-3 Primary Application: Intermediate for phosphodiesterase (PDE) inhibitors and complex pharmaceutical scaffolds. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Bromo-5-methoxy-4-propoxybenzaldehyde CAS Number: 91335-52-3 Primary Application: Intermediate for phosphodiesterase (PDE) inhibitors and complex pharmaceutical scaffolds.

This guide evaluates synthetic strategies for 3-Bromo-5-methoxy-4-propoxybenzaldehyde . Analysis confirms that Route A (Bromination followed by Alkylation) is the only chemically robust pathway.[1] The alternative, Route B (Alkylation followed by Bromination) , is critically flawed due to regioselectivity issues that lead to the formation of the incorrect 6-bromo isomer.[1]

Critical Route Analysis

Route A: The "Directing Group" Strategy (Recommended)

This route leverages the strong ortho-directing power of the free phenolic hydroxyl group in vanillin to install the bromine atom at the correct position (C5) before alkylating the oxygen.[1]

  • Step 1: Bromination of Vanillin to yield 5-Bromovanillin.[1]

  • Step 2: O-Alkylation of 5-Bromovanillin with propyl bromide to yield the target.

Why it works: In Step 1, the hydroxyl group (-OH) at C4 is a powerful activating group that directs the incoming electrophile (


) to the ortho position (C5).[1] This regiocontrol is absolute, ensuring high isomeric purity.[1]
Route B: The "Regiochemical Trap" (Not Recommended)

This route attempts to alkylate vanillin first, followed by bromination.[1]

  • Step 1: O-Alkylation of Vanillin to 3-methoxy-4-propoxybenzaldehyde.

  • Step 2: Bromination of the dialkoxy intermediate.[1]

Why it fails: Once the phenol is alkylated to an ether (propoxy), its directing power is reduced and becomes similar to the methoxy group at C3.[1] In 3,4-dialkoxybenzaldehydes, bromination typically occurs at the C6 position (para to the C3-methoxy group or ortho to the aldehyde, driven by steric relief and electronic synergy), yielding the 6-bromo isomer (2-bromo-4-propoxy-5-methoxybenzaldehyde) rather than the desired 5-bromo product.

Reaction Pathway Visualization

SynthesisPathways cluster_legend Legend Vanillin Vanillin (3-Methoxy-4-hydroxybenzaldehyde) Bromovanillin 5-Bromovanillin (Intermediate) Vanillin->Bromovanillin Step 1: Bromination (Br2, AcOH) Directing Group: -OH AlkoxyAldehyde 3-Methoxy-4-propoxybenzaldehyde Vanillin->AlkoxyAldehyde Step 1: Alkylation Target TARGET PRODUCT (3-Bromo-5-methoxy-4-propoxybenzaldehyde) Bromovanillin->Target Step 2: Alkylation (n-PrBr, K2CO3) SN2 Reaction WrongIsomer IMPURITY / WRONG ISOMER (6-Bromo-4-propoxy-5-methoxybenzaldehyde) AlkoxyAldehyde->WrongIsomer Step 2: Bromination Regioselectivity Failure key Green Path: Recommended Red Path: Regiochemical Failure

Caption: Comparative pathway analysis demonstrating the regiochemical divergence between Route A (Success) and Route B (Failure).

Detailed Experimental Protocols (Route A)

Step 1: Synthesis of 5-Bromovanillin

Principle: Electrophilic Aromatic Substitution (EAS).[1] Safety: Bromine is highly toxic and corrosive.[1] Work in a fume hood.

  • Preparation: Dissolve Vanillin (15.2 g, 100 mmol) in Glacial Acetic Acid (75 mL) in a 250 mL three-necked flask equipped with a dropping funnel and thermometer.

  • Bromination: Cool the solution to ~15°C. Add Bromine (17.6 g, 110 mmol) dropwise over 30 minutes. Maintain temperature below 20°C to prevent over-bromination.[1]

  • Reaction: Stir at room temperature for 1 hour. The solution will turn orange/brown.[1]

  • Workup: Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring. The product will precipitate as a pale yellow solid.[1]

  • Purification: Filter the solid, wash with cold water (3 x 50 mL) to remove residual acid, and dry in a vacuum oven at 50°C.

  • Expected Yield: 21.0–22.0 g (90–95%).

  • Characterization: Melting Point 163–164°C.[1][2]

Step 2: Synthesis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde

Principle: Williamson Ether Synthesis (


).
  • Preparation: In a 500 mL round-bottom flask, dissolve 5-Bromovanillin (50 g, 216 mmol) in DMF (130 mL) .

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 75 g, 540 mmol) . The excess base ensures complete deprotonation of the phenol.[1]

  • Alkylation: Add 1-Bromopropane (27 mL, 300 mmol) .

  • Reaction: Heat the mixture to 70°C and stir for 4-6 hours . Monitor by TLC (Hexane:EtOAc 7:3) until the starting phenol is consumed.[1]

    • Note: PrepChem literature suggests 72 hours, but with efficient heating and stirring, conversion is typically complete in <12 hours.[1]

  • Workup: Pour the hot reaction mixture into Ice Water (1 L) . The product may separate as an oil or solid depending on purity.[1]

  • Extraction: Extract the aqueous layer with Dichloromethane (CH₂Cl₂, 3 x 200 mL) .

  • Drying: Wash combined organics with brine, dry over MgSO₄ , filter, and concentrate under reduced pressure.

  • Purification: If the product is an oil, it can be crystallized from cold hexane or used directly if purity >95% by NMR.[1]

  • Expected Yield: ~60–66 g (90–95%).

Performance Comparison of Routes

MetricRoute A (Recommended)Route B (Not Recommended)
Regioselectivity 100% (C5-Bromo) Poor (<20% C5, >80% C6)
Overall Yield 85 - 90% < 15% (of desired isomer)
Purification Simple recrystallizationDifficult chromatography required to separate isomers
Cost Efficiency High (Cheap reagents, high yield)Low (Loss of material to wrong isomer)
Scalability Excellent (Kilogram scale viable)Poor (Separation bottleneck)

Green Chemistry Optimization (Alternative to Step 1)

For laboratories restricting the use of elemental bromine (


) and acetic acid, an oxidative bromination protocol is a validated alternative.[1]
  • Reagents: HBr (48% aq) +

    
     (30% aq) in Methanol.
    
  • Mechanism: In situ generation of

    
     species.[1][3]
    
  • Protocol: Dissolve Vanillin in Methanol. Add 1.1 eq HBr.[1][2] Add 1.1 eq

    
     dropwise at 10-15°C.[1]
    
  • Benefit: The only byproduct is water.[1] Methanol is easier to remove than Acetic Acid.[1] Yields are comparable (85-92%).[1]

References

  • Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde . PrepChem. Retrieved from [Link]

  • Bromination of Vanillin: Mechanism and Selectivity . ScienceMadness Discussion & Experimental Data. Retrieved from [Link]

Sources

Validation

Technical Guide: Spectral Validation &amp; Cross-Referencing of 3-Bromo-5-methoxy-4-propoxybenzaldehyde

Executive Summary: The Validation Challenge In the synthesis of polysubstituted benzaldehydes—specifically 3-Bromo-5-methoxy-4-propoxybenzaldehyde —structural ambiguity is a persistent risk. This compound is a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Challenge

In the synthesis of polysubstituted benzaldehydes—specifically 3-Bromo-5-methoxy-4-propoxybenzaldehyde —structural ambiguity is a persistent risk. This compound is a critical intermediate for various bioactive phenethylamines and pharmaceutical building blocks. The primary challenge lies in confirming the regiochemistry of the alkylation (4-position vs. 3-position) and ensuring the integrity of the bromine substituent during workup.

This guide provides a rigorous framework for cross-referencing your in-house experimental data (NMR, IR, MS) against established spectral databases and predictive models. We move beyond simple "matching" to a causality-based validation protocol .

Structural Baseline & Theoretical Expectations

Before querying a database, one must establish the theoretical baseline. For 3-Bromo-5-methoxy-4-propoxybenzaldehyde, the structure dictates specific spectral fingerprints that serve as our "Ground Truth."

The "Substituent Effect" Framework

The molecule consists of a benzaldehyde core with three additional substituents. The steric crowding between the bromine (Pos 3) and the propoxy group (Pos 4) often leads to specific shielding effects in NMR.

FeatureTheoretical Expectation (1H NMR)Mechanistic Cause
Aldehyde (CHO)

9.80 - 9.90 ppm (Singlet)
Anisotropic deshielding by C=O bond.
Aromatic H (Pos 2, 6)

7.30 - 7.70 ppm (Doublets,

Hz)
Meta-coupling between H2 and H6.
Methoxy (-OCH3)

3.80 - 3.95 ppm (Singlet)
Electron-donating resonance effect.
Propoxy (-OCH2-)

4.00 - 4.15 ppm (Triplet)
Deshielding by oxygen; characteristic of 4-alkoxy.
Propoxy (-CH2-)

1.80 - 1.90 ppm (Multiplet)
Methylene bridge.
Propoxy (-CH3)

1.00 - 1.10 ppm (Triplet)
Terminal methyl group.

Comparative Analysis: Validation Methodologies

We evaluated three distinct cross-referencing workflows. The table below compares their reliability for this specific brominated aldehyde.

Table 1: Comparative Efficacy of Validation Methods
MethodAccuracyCost/TimeBest Use CaseRisk Factor
A. Direct Database Match (SDBS/NIST) High (Gold Standard)Low (Free)Final confirmation of purified product.High: Exact structure often missing for specific alkyl derivatives.
B. Fragment-Based Prediction (ACD/Labs) Medium-HighMedium (Software License)Verifying regiochemistry (e.g., did Propyl attach to Pos 4 or 3?).Medium: May miscalculate steric shifts of the Br-OPr interaction.
C. Literature Analog Cross-Ref MediumHigh (Manual Search)When exact spectral data is unavailable.Medium: Solvent shifts (CDCl3 vs DMSO) can mislead interpretation.

Experimental Protocol: The Self-Validating Workflow

To ensure Trustworthiness (Part 2 of requirements), this protocol is designed as a self-validating loop. You do not proceed to Step 3 until Step 2 confirms the hypothesis.

Step 1: Data Acquisition (In-House)
  • Solvent: Dissolve 10 mg of sample in

    
     (Chloroform-d). Avoid DMSO-
    
    
    
    initially to prevent solvent peak overlap with the aldehyde signal.
  • MS Mode: Run GC-MS in EI mode. Look for the characteristic 1:1 isotopic ratio at the molecular ion peak (M+ and M+2) due to

    
     and 
    
    
    
    .
Step 2: The "Anchor Point" Validation

Before full assignment, validate the Bromine-Methoxy relationship .

  • Check: Do you see two distinct aromatic signals with meta-coupling (

    
     Hz)?
    
  • Logic: If you see ortho-coupling (

    
     Hz), your bromination occurred at the wrong position (likely position 2 or 6), or you have the wrong starting material. Stop and repurify. 
    
Step 3: Database Cross-Referencing

Use the following hierarchy to cross-reference your data:

  • Exact Match Search: Query PubChem or ChemSpider using InChIKey GCXBEEKTPWZHJN-UHFFFAOYSA-N (for the methyl analog) or the specific key for the propoxy variant.

  • Substructure Search: If the exact propoxy compound is absent in SDBS, search for 3-Bromo-5-methoxy-4-hydroxybenzaldehyde (5-Bromovanillin).

  • Shift Calculation: Calculate the

    
     (change in shift) expected when converting the -OH of 5-bromovanillin to -O-Propyl.
    
    • Expected

      
      : The aromatic protons should shift upfield slightly (0.05 - 0.1 ppm) due to the inductive donation of the propyl chain compared to the free phenol.
      

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the compound. This ensures you do not accept a false positive.

ValidationWorkflow Start Start: Crude Product Analysis MS_Check Step 1: Mass Spec Analysis (Check Br Isotope Pattern) Start->MS_Check Isotope_Fail STOP: No Br pattern (Check Reagents) MS_Check->Isotope_Fail Ratio != 1:1 NMR_Acq Step 2: 1H-NMR Acquisition (CDCl3) MS_Check->NMR_Acq Ratio = 1:1 Coupling_Check Check Aromatic Coupling (Meta vs Ortho) NMR_Acq->Coupling_Check Regio_Fail STOP: Ortho Coupling (Wrong Isomer) Coupling_Check->Regio_Fail J ~ 8Hz (Ortho) DB_Search Step 3: Database Cross-Ref (PubChem / SDBS) Coupling_Check->DB_Search J ~ 2Hz (Meta) Shift_Compare Compare Chemical Shifts (Exp vs Predicted) DB_Search->Shift_Compare Final_Valid VALIDATED IDENTITY 3-Bromo-5-methoxy-4-propoxybenzaldehyde Shift_Compare->Final_Valid Delta < 0.1 ppm

Figure 1: Decision tree for structural confirmation. Note the critical "Stop" points at Mass Spec and Coupling analysis to prevent downstream errors.

Troubleshooting & Deviations

When experimental data deviates from the database/predicted values, use this troubleshooting matrix:

Deviation ObservedProbable CauseCorrective Action
Aldehyde proton absent Oxidation to carboxylic acid.Check IR for broad OH stretch (2500-3300 cm-1).
Aromatic region complex Mixture of isomers (e.g., 2-bromo impurity).Perform HPLC or recrystallize; check GC-MS for multiple peaks.
Propoxy signal split Restricted rotation (Rotamers).Run NMR at elevated temperature (50°C) to coalesce signals.
Shift mismatch (>0.5 ppm) Solvent effect (CDCl3 vs DMSO).Re-run sample in the solvent specified by the database reference.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10608698, 3-Bromo-5-methoxybenzaldehyde. Retrieved from [Link][1]

    • Note: Used as the core substructure reference for spectral prediction.
  • AIST (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

    • Authoritative source for standard 1H-NMR and IR spectra of benzaldehyde deriv
  • PrepChem (2023). Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. Retrieved from [Link]

    • Source for synthetic p
  • Used for cross-referencing predicted isotopic mass distributions.

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-5-methoxy-4-propoxybenzaldehyde proper disposal procedures

Executive Summary Immediate Classification: Halogenated Organic Waste Critical Directive: Do NOT commingle with non-halogenated solvents (e.g., Acetone, Ethanol) or strong oxidizers. This guide defines the disposal, hand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Classification: Halogenated Organic Waste Critical Directive: Do NOT commingle with non-halogenated solvents (e.g., Acetone, Ethanol) or strong oxidizers.

This guide defines the disposal, handling, and safety protocols for 3-Bromo-5-methoxy-4-propoxybenzaldehyde . As a halogenated benzaldehyde derivative, this compound presents specific challenges regarding incineration chemistry and regulatory compliance (RCRA). The presence of the bromine atom dictates that this material must be directed to waste streams capable of scrubbing acid gases (HBr) generated during thermal destruction.

Chemical Profile & Hazard Logic

To ensure safe handling, we must first understand the molecule's functional reactivity. This is not just "waste"; it is a reactive chemical intermediate.

Functional Group Analysis[1]
  • Bromine Substituent (Ar-Br): The defining feature for disposal. Upon incineration, this generates Hydrogen Bromide (HBr), a corrosive acid gas. This mandates disposal in a Halogenated Waste stream.

  • Aldehyde Group (-CHO): Susceptible to autoxidation to the corresponding benzoic acid. Incompatible with strong oxidizers and strong bases (Cannizzaro reaction risk).

  • Ether Linkages (Methoxy/Propoxy): Generally stable, but contribute to the organic carbon load (flammability).

Physicochemical Properties (Predicted/Analog-Based)
PropertyValue/DescriptionRelevance to Disposal
Physical State Solid (Crystalline Powder)Requires solid waste containers or dissolution for lab packs.
Flash Point > 93°C (Predicted)Combustible.[1] Classified as "Ignitable" if in flammable solvent.
Water Solubility Low / NegligibleDo not dispose of via sink/sewer.
Reactivity OxidizableKeep away from Nitric Acid, Peroxides, and Permanganates.[2]
GHS Hazards Skin Irrit. 2, Eye Irrit.[3] 2A, STOT SE 3PPE (Nitrile gloves, goggles) is mandatory during waste transfer.

Strategic Disposal Protocol

Phase 1: Segregation (The "Golden Rule")

Why it matters: Commercial incinerators use different burn chambers for halogenated vs. non-halogenated waste. Halogenated waste requires aggressive scrubbing systems to neutralize acid gases.

  • Action: Segregate this compound into Halogenated Organic waste streams.

  • Consequence of Error: Mixing this brominated compound with non-halogenated solvents (e.g., Acetone) reclassifies the entire container as halogenated, significantly increasing disposal costs and environmental impact.

Phase 2: Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Avoid: Metal containers (unless lined). Over time, trace acid formation (benzoic acid derivatives or HBr hydrolysis) can corrode metal drums.

  • Closure: Screw-top caps with chemically resistant liners (PTFE/Teflon).

Phase 3: Waste Stream Decision Tree

Follow this logic to determine the physical handling of the waste:

Scenario A: Pure Substance (Solid/Powder)

  • Place the solid directly into a wide-mouth HDPE jar labeled "Hazardous Waste - Solid (Halogenated)."

  • Do not dissolve in solvent solely for disposal purposes unless required by your facility's specific bulk liquid program.

Scenario B: In Solution (Reaction Mixture)

  • If dissolved in a halogenated solvent (DCM, Chloroform): Combine with Halogenated Solvent Waste .

  • If dissolved in a non-halogenated solvent (Ethyl Acetate, Methanol): The mixture must now be labeled Halogenated .

Operational Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of 3-Bromo-5-methoxy-4-propoxybenzaldehyde.

DisposalWorkflow Start Waste Generation: 3-Bromo-5-methoxy-4-propoxybenzaldehyde CheckState Physical State? Start->CheckState SolidStream Solid Waste Stream CheckState->SolidStream Pure Solid LiquidCheck Solvent Type? CheckState->LiquidCheck Dissolved PackSolid Pack in Wide-Mouth HDPE Label: 'Solid Waste - Halogenated' SolidStream->PackSolid HaloSolvent Halogenated Solvent LiquidCheck->HaloSolvent In DCM/CHCl3 NonHaloSolvent Non-Halogenated Solvent LiquidCheck->NonHaloSolvent In EtAc/MeOH CombineHalo Combine with Halo Waste (DCM, Chloroform) HaloSolvent->CombineHalo Reclassify CRITICAL STEP: Reclassify Mixture as HALOGENATED WASTE NonHaloSolvent->Reclassify

Caption: Decision matrix for segregating brominated benzaldehyde derivatives based on physical state and solvent carrier.

Emergency Contingencies

Spill Response (Solid/Powder)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine, use a NIOSH N95 respirator.

  • Containment: Do not dry sweep. Use a wet wipe or damp paper towel to capture dust without generating aerosols.

  • Disposal: Place all cleanup materials (wipes, gloves) into the Solid Halogenated Waste container.

Spill Response (Liquid Solution)
  • Absorb: Use vermiculite, sand, or commercial "Universal" absorbent pads.

  • Avoid: Do not use paper towels for large spills if the solvent is flammable, though the benzaldehyde itself is relatively stable.

  • Clean: Wash the surface with soap and water; collect the rinsate as hazardous waste.

Regulatory & Compliance (RCRA)

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA).[4]

  • Waste Code Determination:

    • Unlisted: This specific CAS is likely not P-listed or U-listed.

    • Characteristic: If the waste formulation has a flash point < 60°C (due to solvents), it is D001 (Ignitable) .

    • Halogenated Solvent Listing: If mixed with spent methylene chloride or similar, it may carry F001/F002 codes.

  • Lab Pack Status: Small containers can be "lab packed" into a larger drum (usually 55-gallon) filled with absorbent. This is the preferred method for research quantities.

Labeling Requirements

Every container must bear a hazardous waste label containing:

  • Words: "Hazardous Waste"

  • Constituents: "3-Bromo-5-methoxy-4-propoxybenzaldehyde" (Do not use abbreviations).

  • Hazards: "Irritant," "Toxic," "Halogenated."

References

  • U.S. Environmental Protection Agency (EPA). (2025). RCRA Orientation Manual: Hazardous Waste Characteristics. Retrieved from [Link]

  • PubChem. Compound Summary: 3-Methoxy-4-propoxybenzaldehyde (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Bucknell University. Hazardous Waste Segregation Guidelines. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-methoxy-4-propoxybenzaldehyde
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Reactant of Route 2
3-Bromo-5-methoxy-4-propoxybenzaldehyde
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